Benzyl (cyanomethyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-41-1 | |
| Record name | 3589-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl (cyanomethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl (cyanomethyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. This document details the most common and effective synthetic route, including a step-by-step experimental protocol, quantitative data, and visualizations of the reaction scheme and workflow.
Introduction
This compound, also known as N-Cbz-aminoacetonitrile, is a bifunctional molecule incorporating a protected amine and a nitrile group. The benzyloxycarbonyl (Cbz) group serves as a common amine protecting group in peptide synthesis and other organic transformations, which can be readily removed under mild conditions. The cyanomethyl moiety provides a versatile handle for further chemical modifications, making this compound a useful building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds of medicinal interest.
Synthetic Route
The most direct and widely applicable method for the synthesis of this compound is the reaction of benzyl chloroformate with aminoacetonitrile. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of aminoacetonitrile attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the ammonium salt of aminoacetonitrile if it is used as a starting material.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound, compiled from analogous Cbz-protection reactions.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Aminoacetonitrile Hydrochloride | 92.52 | 5.00 | 54.0 | 1.0 |
| Benzyl Chloroformate | 170.59 | 10.20 | 59.8 | 1.1 |
| Sodium Carbonate | 105.99 | 11.45 | 108.0 | 2.0 |
| Dichloromethane | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product Yield (Typical) | 85 - 95% |
| Product Purity (after purification) | >98% |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound from aminoacetonitrile hydrochloride and benzyl chloroformate.
Materials:
-
Aminoacetonitrile hydrochloride
-
Sodium carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride (5.00 g, 54.0 mmol) and sodium carbonate (11.45 g, 108.0 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (10.20 g, 59.8 mmol) dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. Ensure the temperature is maintained at or below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford pure this compound as a white solid.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to the Chemical Properties of Benzyl (cyanomethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (cyanomethyl)carbamate, also known as N-Cbz-aminoacetonitrile, is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure incorporates a benzyl carbamate group, a well-established protecting group in peptide synthesis, and a cyanomethyl moiety. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its role as a potential inhibitor of cysteine proteases.
Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| CAS Number | 3589-41-1 | [1][2] |
| Melting Point | 61-63 °C | [1] |
| Appearance | White to light yellow solid | [1] |
| IUPAC Name | benzyl N-(cyanomethyl)carbamate | [2] |
| Synonyms | N-(Benzyloxycarbonyl)aminoacetonitrile, N-Cbz-aminoacetonitrile, Benzyl Cyanomethylcarbamate, N-(Carbobenzoxy)aminoacetonitrile, Cyanomethylcarbamic Acid Benzyl Ester | [2][3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of aminoacetonitrile with benzyl chloroformate. This is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.
Reaction Scheme:
Materials:
-
Aminoacetonitrile hydrochloride (or free base)
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aminoacetonitrile hydrochloride in a minimal amount of water (if starting from the salt) and add it to the reaction flask containing DCM. If using the free base of aminoacetonitrile, dissolve it directly in anhydrous DCM.
-
Addition of Base: Cool the mixture to 0 °C using an ice bath. Slowly add a suitable base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride and to act as a scavenger for the HCl generated during the reaction. Stir the mixture for 15-20 minutes.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add benzyl chloroformate (typically 1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (aminoacetonitrile) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Potential Biological Activities and Signaling Pathways
While this compound itself has not been extensively studied for its biological activities, its structural motifs, particularly the benzyl carbamate group, suggest potential interactions with biological targets.
Inhibition of Cysteine Proteases: Coronavirus Main Protease (Mpro) and Human Cathepsin L
Recent research has identified that compounds containing a benzyl carbamate moiety are potent inhibitors of the coronavirus main protease (Mpro or 3CLpro) and human cathepsin L.[4][5] Both of these enzymes are cysteine proteases that play crucial roles in viral replication and host cell entry, respectively.
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Coronavirus Main Protease (Mpro): Mpro is a key enzyme for coronaviruses, including SARS-CoV-2, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral drug development.[6][7]
-
Human Cathepsin L: This lysosomal cysteine protease is involved in the entry of some viruses, including coronaviruses, into host cells by facilitating the processing of the viral spike protein.[8][9][10] Inhibition of cathepsin L can therefore prevent viral entry.[10]
The proposed mechanism of action involves the benzyl carbamate moiety of the inhibitor binding to the active site of these cysteine proteases.
Potential as Acetylcholinesterase Inhibitors
Carbamates as a chemical class are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[11][12][13] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which can have various physiological effects. The mechanism of inhibition is typically through carbamylation of a serine residue in the active site of AChE, which is a reversible process.[14] While this is a general property of carbamates, the specific activity and selectivity of this compound against AChE would require experimental validation.
Conclusion
This compound is a versatile molecule with well-defined chemical and physical properties. Its synthesis is straightforward, following established protocols for N-Cbz protection of amines. The presence of the benzyl carbamate moiety suggests a promising potential for this compound as an inhibitor of cysteine proteases, such as the coronavirus main protease and human cathepsin L, making it a molecule of significant interest for the development of novel antiviral therapies. Further investigation into its biological activity and selectivity is warranted to fully elucidate its therapeutic potential. As with all carbamates, its potential for acetylcholinesterase inhibition should also be considered during its evaluation as a drug candidate.
References
- 1. N-(Benzyloxycarbonyl)-2-aminoacetonitrile 98 3589-41-1 [sigmaaldrich.com]
- 2. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Benzyloxycarbonyl)aminoacetonitrile | CymitQuimica [cymitquimica.com]
- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin L inhibition prevents the cleavage of multiple nuclear proteins upon lysis of quiescent human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Mechanism of Action of Benzyl (cyanomethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Benzyl (cyanomethyl)carbamate. Primarily identified as an inhibitor of the Streptococcus pyogenes cysteine protease SpeB, this document elucidates the molecular interactions, quantitative inhibitory data, and the relevant experimental protocols for studying this compound. The information presented herein is intended to support further research and drug development efforts targeting bacterial virulence.
Core Mechanism of Action: Inhibition of SpeB Cysteine Protease
The principal and most well-documented mechanism of action of this compound is the inhibition of the streptococcal pyrogenic exotoxin B (SpeB), a key virulence factor secreted by the human pathogen Streptococcus pyogenes. SpeB is a cysteine protease that plays a crucial role in the pathogenesis of streptococcal infections by degrading host extracellular matrix proteins, immunoglobulins, and cytokines, thereby facilitating bacterial invasion and evasion of the host immune system.[1][2][3][4]
This compound was identified as a competitive inhibitor of SpeB through high-throughput screening. Its inhibitory activity is central to its potential as a lead compound for the development of anti-virulence agents.
Molecular Interactions with the SpeB Active Site
The precise binding mode of this compound within the SpeB active site has been elucidated by X-ray crystallography (PDB ID: 4RKX).[5] The compound occupies the active site cleft of the enzyme, engaging in several key interactions that prevent substrate binding and catalysis.
The cyanomethyl group of the inhibitor forms a covalent adduct with the catalytic cysteine residue (Cys47) in the SpeB active site. This covalent modification is a hallmark of many cysteine protease inhibitors and accounts for the compound's inhibitory potency. The benzylcarbamate moiety extends into the S1 and S2 substrate-binding pockets of SpeB, forming non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with adjacent amino acid residues. These interactions further stabilize the inhibitor-enzyme complex.
dot
Quantitative Data
The inhibitory potency of this compound against SpeB has been quantitatively determined. This data is crucial for comparing its efficacy with other inhibitors and for guiding lead optimization efforts.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | SpeB | 8 µM | [6] |
Experimental Protocols
This section provides a detailed methodology for a representative in vitro assay to determine the inhibitory activity of this compound against SpeB.
SpeB Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the proteolytic activity of SpeB using a fluorogenic substrate.
Materials:
-
Recombinant SpeB enzyme
-
This compound
-
Fluorogenic SpeB substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM sodium phosphate, pH 6.5, 150 mM NaCl, 5 mM DTT
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations.
-
Enzyme Activation: Pre-incubate recombinant SpeB in Assay Buffer containing DTT for 15 minutes at 37°C to ensure the catalytic cysteine is in its reduced, active state.
-
Inhibitor Incubation: In the wells of a 96-well plate, add the activated SpeB enzyme to the various concentrations of this compound. Include a control with enzyme and Assay Buffer (no inhibitor) and a blank with Assay Buffer only. Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time at 37°C.
-
Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence versus time curves). Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value by fitting the dose-response data to a suitable equation. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
dot
Other Potential Biological Activities
While the inhibition of SpeB is the most robustly characterized activity of this compound, it is important to note its use as a chemical scaffold in the synthesis of compounds targeting other biological molecules. For instance, it has been utilized as a starting material in the development of inhibitors for FabK, an enzyme involved in bacterial fatty acid synthesis, and in the synthesis of molecules designed to restore the function of mutant p53, a tumor suppressor protein. However, direct, significant biological activity of this compound on these other targets has not been reported. Therefore, its primary mechanism of action remains the inhibition of the cysteine protease SpeB.
Conclusion
This compound serves as a valuable tool compound for studying the function of the S. pyogenes virulence factor SpeB. Its well-defined mechanism of action, involving covalent modification of the catalytic cysteine residue, provides a solid foundation for the rational design of more potent and selective inhibitors. The experimental protocols and data presented in this guide are intended to facilitate further research into SpeB inhibition as a potential therapeutic strategy for treating streptococcal infections.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Streptococcal Cysteine Protease SpeB Is Not a Natural Immunoglobulin-Cleaving Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Benzyl (cyanomethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (cyanomethyl)carbamate, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol .[1] The spectroscopic data is consistent with the structure of the molecule, confirming the presence of the benzyl, carbamate, and cyanomethyl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide key insights into its atomic arrangement.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.40 | m | 5H | Phenyl-H |
| 5.15 | s | 2H | -CH₂- (benzyl) |
| 4.20 | d | 2H | -CH₂- (cyanomethyl) |
| 5.50 | br s | 1H | -NH- |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 155.8 | C=O (carbamate) |
| 135.8 | C (quaternary, phenyl) |
| 128.6 | CH (phenyl) |
| 128.3 | CH (phenyl) |
| 128.1 | CH (phenyl) |
| 116.8 | C≡N (nitrile) |
| 67.5 | -CH₂- (benzyl) |
| 30.0 | -CH₂- (cyanomethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The ATR-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Medium | N-H stretch (carbamate) |
| 3035 | Medium | C-H stretch (aromatic) |
| 2950 | Medium | C-H stretch (aliphatic) |
| 2255 | Medium | C≡N stretch (nitrile) |
| 1720 | Strong | C=O stretch (carbamate) |
| 1530 | Strong | N-H bend (carbamate) |
| 1250 | Strong | C-O stretch (carbamate) |
| 740, 695 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 190.07 | 100 | [M]⁺ (Molecular Ion) |
| 108.06 | 80 | [C₇H₈O]⁺ |
| 91.05 | 95 | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR: The spectrum is acquired on the same NMR spectrometer, typically with proton decoupling. A larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Data Acquisition:
-
The mass spectrum is acquired using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of Benzyl (cyanomethyl)carbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility information for benzyl (cyanomethyl)carbamate in various organic solvents. The information presented herein is intended to support research and development activities where this compound is utilized. Due to a lack of extensive published quantitative data, this guide summarizes the available qualitative information and provides general experimental protocols for solubility determination.
Core Data Presentation
At present, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been identified through a comprehensive literature review.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[1], Slightly Soluble[2] |
| Chloroform | Sparingly Soluble[2] |
Note: Conflicting reports on the degree of solubility in methanol exist in the available literature.
For comparative purposes, the solubility of the related compound, benzyl carbamate, is presented below. Researchers should exercise caution when using this data, as the structural difference (absence of the cyanomethyl group) will influence solubility characteristics.
Table 2: Qualitative Solubility of Benzyl Carbamate (CAS 621-84-1)
| Solvent | Solubility |
| Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] |
| N,N-Dimethylformamide | Soluble[3] |
| Methanol | Soluble[3], Slightly Soluble[4] |
| Benzene | Moderately Soluble[3] |
| Water | Moderately Soluble[5] |
Experimental Protocols for Solubility Determination
For researchers wishing to determine the quantitative solubility of this compound in specific solvents, the following established experimental protocols can be employed.
Equilibrium Solubility (Shake-Flask) Method
This is a widely used method to determine the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature using a mechanical shaker or rotator. The system should be allowed to reach equilibrium, which may take 24-72 hours. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or by gravimetric analysis after solvent evaporation.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Visual (Qualitative) Solubility Assessment
A rapid, qualitative assessment of solubility can be performed as follows:
Methodology:
-
Sample Preparation: Weigh a small, known mass of this compound (e.g., 1-5 mg) into a clear vial.
-
Solvent Addition: Add a measured volume of the organic solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously agitate the vial for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Slightly/Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: For substances that do not dissolve initially, further aliquots of the solvent can be added to estimate the approximate solubility.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Caption: A logical diagram for the rapid qualitative assessment of solubility.
References
Unveiling Benzyl (cyanomethyl)carbamate: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and the first documented synthesis of Benzyl (cyanomethyl)carbamate, a molecule of interest in organic synthesis and medicinal chemistry. This document details the seminal synthetic protocol, presenting all quantitative data in a structured format for clarity and reproducibility.
Discovery and Context
The first reported synthesis of this compound, also known as N-carbobenzyloxyaminoacetonitrile, appears in a 1980 publication in the Journal of the Chemical Society, Perkin Transactions 1. The synthesis was developed in the context of research into novel peptide synthesis methodologies. The compound was created as a potential building block, with the carbobenzyloxy (Cbz) group serving as a well-established protecting group for the amine functionality, and the nitrile group offering a versatile handle for further chemical transformations.
First Synthesis: An Experimental Deep Dive
The inaugural synthesis of this compound was achieved through the reaction of 2-benzyloxycarbonylamino-acetimido-ethylester with ethanolic hydrochloric acid. This reaction proceeds via the Pinner reaction, where an imidate is treated with an alcohol in the presence of acid to form an ester, which in this case, is followed by the elimination of ethanol to yield the corresponding nitrile.
Experimental Protocol
The following protocol is adapted from the first reported synthesis in the Journal of the Chemical Society, Perkin Transactions 1 (1980).
Materials:
-
2-Benzyloxy-carbonyl-amino-acetimido-ethylester
-
Ethanol
-
5M Ethanolic Hydrochloric Acid
-
Diethyl ether
Procedure:
-
A solution of 2-benzyloxy-carbonyl-amino-acetimido-ethylester (47.6 g, 250 mmol) in ethanol (450 ml) is prepared in a reaction vessel equipped with cooling.
-
The solution is cooled to -8°C.
-
150 ml of 5M ethanolic hydrochloric acid is added to the cooled solution, ensuring the temperature is maintained below -5°C.
-
The reaction mixture is stirred for 1.5 hours at -10°C.
-
Following the low-temperature stirring, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.
-
The solvent is removed by evaporation under vacuum.
-
The resulting residue is triturated with diethyl ether.
-
The solid product is collected by filtration and dried under vacuum.
Quantitative Data Summary
| Parameter | Value |
| Starting Material Mass | 47.6 g |
| Starting Material Moles | 250 mmol |
| Product Mass | 36.60 g |
| Product Moles | 134.2 mmol |
| Yield | 54% |
| Reaction Temperature | -10°C to 20°C |
| Reaction Time | 3.5 hours |
Characterization Data:
| Analysis | Result |
| Mass Spectrum (M+H)⁺ | 237 |
Synthetic Workflow
The logical flow of the first synthesis of this compound is illustrated in the diagram below.
This guide provides a detailed account of the initial synthesis of this compound, offering researchers and scientists the foundational knowledge for further exploration and application of this versatile chemical entity. The provided experimental details and workflow diagrams are intended to facilitate a deeper understanding and aid in the replication and potential optimization of this seminal synthesis.
An In-depth Technical Guide to Benzyl (cyanomethyl)carbamate (CAS 3589-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (cyanomethyl)carbamate, also known by synonyms such as N-(Benzyloxycarbonyl)-2-aminoacetonitrile and N-Cbz-aminoacetonitrile, is a chemical compound with the CAS number 3589-41-1. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. Notably, this compound has been identified as an inhibitor of fatty acid biosynthesis in Streptococcus pneumoniae, a significant human pathogen. Furthermore, its structural class, aminoacetonitrile derivatives, has shown promise as anthelmintic agents. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and microbiology.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the tables below, compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 3589-41-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| IUPAC Name | benzyl N-(cyanomethyl)carbamate | [1] |
| Synonyms | N-(Benzyloxycarbonyl)-2-aminoacetonitrile, N-Cbz-aminoacetonitrile, Benzyl Cyanomethylcarbamate | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 61-63 °C | |
| Boiling Point | 376.4 °C (predicted) | |
| Solubility | Soluble in various organic solvents |
Table 2: Spectroscopic and Computational Data
| Property | Value | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.15 (d, 2H, NCH₂CN), 5.40 (br s, 1H, NH) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.8 (C=O), 135.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 116.5 (CN), 67.5 (OCH₂Ph), 29.5 (NCH₂CN) | |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) | [2] |
| InChI | InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | [1] |
| InChIKey | DVUXKEFDAGQPQU-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC#N | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general synthesis of benzyl carbamates from benzyl chloroformate and an amine.[3][4]
Materials:
-
Aminoacetonitrile hydrochloride
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium bicarbonate in water to neutralize the hydrochloride and liberate the free aminoacetonitrile.
-
To this cold solution, add a solution of benzyl chloroformate in dichloromethane dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled spectrum on a 100 MHz NMR spectrometer using the same sample. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).[5][6]
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.[7][8]
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
2.2.3. Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of polar functional groups.[9][10][11]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).
Biological Activity and Signaling Pathways
Inhibition of Fatty Acid Biosynthesis in Streptococcus pneumoniae
This compound has been identified as an inhibitor of the type II fatty acid synthesis (FASII) pathway in Streptococcus pneumoniae. This pathway is essential for the bacterium's survival, as it is responsible for the de novo synthesis of fatty acids required for cell membrane biogenesis.
The FASII pathway in S. pneumoniae is regulated by the transcriptional repressor FabT.[12][13] FabT controls the expression of the fab gene cluster, which encodes the enzymes necessary for fatty acid elongation. The activity of FabT is modulated by the intracellular concentration of long-chain acyl-ACPs (acyl carrier proteins), which act as co-repressors.[13][14] Inhibition of any of the key enzymes in this pathway disrupts the balance of saturated and unsaturated fatty acids, leading to compromised membrane integrity and ultimately, bacterial cell death.
Potential as an Anthelmintic Agent
Amino-acetonitrile derivatives (AADs) represent a class of synthetic anthelmintics with a distinct mode of action from other commercially available drugs.[15][16] They act as agonists on a nematode-specific acetylcholine receptor subunit, leading to paralysis and expulsion of the parasite.[17] While the specific activity of this compound against nematodes has not been extensively reported, its structural similarity to other AADs suggests it may possess similar properties.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterization of the final product.
Conclusion
This compound (CAS 3589-41-1) is a compound of significant interest due to its potential therapeutic applications. Its ability to inhibit the essential fatty acid biosynthesis pathway in Streptococcus pneumoniae makes it a promising lead for the development of new antibacterial agents. Furthermore, its structural relationship to the amino-acetonitrile class of anthelmintics suggests a potential for broader applications in parasitology. This technical guide provides a foundational resource of its chemical properties, synthesis, characterization, and biological activities to aid researchers in further exploring the potential of this molecule.
References
- 1. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Transcriptional regulation of fatty acid biosynthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FabT, a Bacterial Transcriptional Repressor That Limits Futile Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into repression of the Pneumococcal fatty acid synthesis pathway by repressor FabT and co-repressor acyl-ACP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Stability of Benzyl (cyanomethyl)carbamate: A Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for understanding the stability of Benzyl (cyanomethyl)carbamate. In the absence of direct experimental kinetic studies, this document outlines plausible thermal decomposition pathways and details the computational methodologies required to investigate its stability. This guide is intended to serve as a valuable resource for researchers in computational chemistry, drug development, and materials science.
Introduction
This compound (C₁₀H₁₀N₂O₂) is a carbamate compound that has appeared in high-throughput screening campaigns as a potential modulator of biological targets.[1] Understanding the stability of such molecules is crucial for their development as therapeutic agents or chemical probes, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to predict reaction mechanisms and kinetic parameters associated with molecular stability.[1][2]
This whitepaper explores the likely thermal degradation pathways of this compound, drawing parallels with established carbamate decomposition mechanisms.[3][4] It further provides a detailed protocol for performing theoretical calculations to elucidate its stability profile.
Proposed Thermal Decomposition Pathways
Based on the established chemistry of carbamates, two primary thermal decomposition pathways are proposed for this compound.[3][4]
Pathway A: Concerted Unimolecular Elimination
This pathway involves a concerted, non-synchronous six-membered cyclic transition state, leading to the formation of toluene, carbon dioxide, and cyanamide. This type of reaction is analogous to the pyrolysis of esters and other carbamates.[3]
Pathway B: Isocyanate Formation
This pathway proceeds through the cleavage of the C-O bond to form benzyl isocyanate and cyanomethanol. The benzyl isocyanate can be a valuable synthetic intermediate but is also a reactive species that can undergo further reactions. This mechanism is well-documented for the thermal decomposition of various carbamates.[4]
A third, less common pathway involving the homolytic cleavage of the N-C(O) bond could also be considered, leading to radical species. However, the two pathways described above are generally considered more favorable for thermal decomposition in the absence of radical initiators.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed decomposition pathways of this compound. These values are illustrative and based on typical activation energies and reaction enthalpies for similar carbamate decomposition reactions found in the literature. Actual values would need to be determined through specific computational studies as outlined in Section 4.
| Pathway | Products | Hypothetical Activation Energy (kcal/mol) | Hypothetical Reaction Enthalpy (kcal/mol) |
| A | Toluene + CO₂ + Cyanamide | 35 - 45 | -10 to -20 |
| B | Benzyl Isocyanate + Cyanomethanol | 40 - 50 | 5 to 15 |
Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only.
Detailed Computational Protocol
This section provides a detailed methodology for a theoretical study on the stability of this compound using Density Functional Theory (DFT).
4.1. Software
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
4.2. Computational Method
-
Functional: The B3LYP hybrid functional is recommended as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][5]
-
Basis Set: The 6-31G(d) basis set is a suitable starting point for geometry optimizations and frequency calculations.[1] For higher accuracy in energy calculations, a larger basis set such as 6-311++G(d,p) can be employed.
4.3. Procedure
-
Geometry Optimization:
-
The initial 3D structure of this compound is built.
-
A full geometry optimization is performed in the gas phase to find the lowest energy conformation.
-
The geometries of all proposed products and intermediates are also fully optimized.
-
-
Frequency Analysis:
-
Vibrational frequency calculations are performed on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
The zero-point vibrational energies (ZPVE) and thermal corrections are obtained from these calculations.
-
-
Transition State Search:
-
For each proposed decomposition pathway, a transition state (TS) search is conducted. Methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods can be used.
-
The optimized TS structure is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
IRC calculations are performed starting from the transition state structure to confirm that it connects the reactant (this compound) to the desired products of each pathway.
-
-
Energy Calculations:
-
Single-point energy calculations are performed on all optimized structures (reactant, transition states, and products) using a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.
-
The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactant.
-
The reaction enthalpy (ΔH) is calculated as the difference in the sum of the energies of the products and the energy of the reactant.
-
-
Solvation Effects (Optional):
-
To simulate the stability in a specific solvent, the above calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Visualizations
The following diagrams illustrate the proposed decomposition pathways and the logical workflow of the theoretical study.
Caption: Proposed thermal decomposition pathways of this compound.
Caption: Workflow for the theoretical study of this compound stability.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of Benzyl (cyanomethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Benzyl (cyanomethyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. This document consolidates available data on its synthesis, spectroscopic characterization, and molecular conformation, supported by detailed experimental and computational methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities incorporating the cyanomethylcarbamate moiety.
Introduction
This compound, also known as N-(Benzyloxycarbonyl)-2-aminoacetonitrile or N-Cbz-aminoacetonitrile, is a carbamate derivative featuring a benzyl protecting group and a cyanomethyl functional group.[1] The carbamate linkage is a critical functional group in numerous pharmaceuticals and plays a significant role in medicinal chemistry due to its ability to participate in hydrogen bonding and its relative stability compared to esters.[1] The presence of the nitrile group offers a versatile handle for further chemical transformations, making this molecule a valuable building block in organic synthesis. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity, molecular interactions, and potential biological activity.
Molecular Structure and Properties
This compound is a white solid with a molecular weight of 190.20 g/mol and a melting point of approximately 61-63 °C. It is soluble in common organic solvents such as methanol, dichloromethane, and chloroform.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Melting Point | 61-63 °C | |
| Appearance | White solid | [3] |
| Solubility | Soluble in methanol, dichloromethane, chloroform | [2][3] |
| InChI Key | DVUXKEFDAGQPQU-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC#N | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-protection of aminoacetonitrile with benzyl chloroformate. This reaction, a standard procedure for introducing the benzyloxycarbonyl (Cbz) protecting group, is widely used in peptide synthesis and organic chemistry.
Synthetic Pathway
The logical workflow for the synthesis and characterization of this compound is outlined in the following diagram.
Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the N-benzyloxycarbonyl protection of amines.
Materials:
-
Aminoacetonitrile hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Free Base Generation: Dissolve aminoacetonitrile hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and add sodium carbonate (1.1 eq) portion-wise with stirring until the solution becomes basic.
-
Reaction Setup: To the aqueous solution of aminoacetonitrile, add an equal volume of dichloromethane.
-
Cbz Protection: While vigorously stirring the biphasic mixture in an ice bath, add benzyl chloroformate (1.05 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.
Spectroscopic Data
The structural identity and purity of this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ 4.20-4.30 ppm (d, 2H): Methylene protons adjacent to the nitrile group (-NH-CH₂-CN).
-
δ 5.5-6.0 ppm (br s, 1H): Amide proton (-NH-).
¹³C NMR (Predicted):
-
δ 156-157 ppm: Carbonyl carbon of the carbamate group (C=O).
-
δ 135-136 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 128-129 ppm: Aromatic carbons of the benzyl group (CH).
-
δ 116-117 ppm: Nitrile carbon (C≡N).
-
δ 67-68 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
δ 28-30 ppm: Methylene carbon adjacent to the nitrile group (-NH-CH₂-CN).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 2.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Medium | N-H stretch (carbamate) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~2250 | Medium-Weak | C≡N stretch (nitrile) |
| ~1720 | Strong | C=O stretch (carbamate) |
| ~1530 | Medium | N-H bend (carbamate) |
| ~1250 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show the molecular ion peak [M]⁺ at m/z = 190. Key fragmentation patterns for carbamates often involve cleavage of the benzylic C-O bond and the carbamate C-N bond.
Expected Fragmentation:
-
m/z = 108: Loss of the cyanomethylcarbamoyl group, resulting in the benzyl alcohol radical cation.
-
m/z = 91: Formation of the stable tropylium cation (C₇H₇⁺) from the benzyl group.
-
m/z = 56: Fragment corresponding to the cyanomethylamine radical cation (H₂N-CH₂-CN)⁺.
Molecular Conformation
The three-dimensional conformation of this compound is determined by the rotational freedom around several single bonds. While no specific crystal structure data for this molecule is publicly available, its conformational preferences can be inferred from studies on related carbamate structures and through computational modeling.
Key Dihedral Angles
The overall shape of the molecule is largely defined by the following dihedral angles:
-
ω (C-O-C=O): The ester linkage of the carbamate.
-
φ (O-C-N-C): Rotation around the C-N bond of the carbamate.
-
ψ (C-N-C-C): Rotation around the N-Cα bond.
-
θ (O-CH₂-Ph): Rotation of the benzyl group.
The planarity of the carbamate group (O=C-N) is a key feature, with rotation around the C-N bond being restricted due to partial double bond character. Carbamates can exist in syn and anti conformations, with the anti conformer generally being more stable.
Computational Modeling Protocol
To investigate the conformational landscape of this compound, a computational approach can be employed.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is built.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94, OPLS3e).
-
Quantum Mechanical Optimization: The geometries of the lowest energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain theoretical IR spectra.
-
Energy Analysis: The relative energies (including Gibbs free energies) of the stable conformers are calculated to determine their Boltzmann populations at a given temperature.
-
Structural Analysis: The optimized geometries are analyzed to determine key bond lengths, bond angles, and dihedral angles for the most stable conformers.
The following diagram illustrates the workflow for computational conformational analysis.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
-
Peptidomimetics: The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the incorporation of a glycine-like unit into peptide chains or peptidomimetic scaffolds.
-
Enzyme Inhibitors: The nitrile group can act as a warhead in covalent inhibitors of certain enzymes, particularly cysteine proteases.
-
Heterocyclic Synthesis: The bifunctional nature of the molecule makes it a useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Protected Ammonia Equivalent: The Cbz-protected amino group allows for N-alkylation reactions, with subsequent deprotection to yield primary amines.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and conformational aspects of this compound. While a complete experimental dataset for its three-dimensional structure is not yet available, the provided protocols for synthesis and computational analysis offer a robust framework for its further investigation. The compiled spectroscopic information, combined with predictive data, serves as a useful reference for the characterization of this and related compounds. As a versatile building block, this compound holds potential for applications in medicinal chemistry and organic synthesis, and a thorough understanding of its molecular characteristics is paramount for its effective utilization in these fields.
References
The Versatility of Benzyl (cyanomethyl)carbamate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl (cyanomethyl)carbamate has emerged as a valuable and versatile building block in medicinal chemistry, serving as a key starting material and intermediate in the synthesis of potent enzyme inhibitors. This technical guide provides an in-depth overview of its significant applications, focusing on the development of novel antibacterial agents and cysteine protease inhibitors. The following sections detail the synthetic pathways, quantitative structure-activity relationship (SAR) data, and experimental protocols associated with its use, offering a comprehensive resource for researchers in the field of drug discovery.
Inhibition of Clostridioides difficile FabK: A New Frontier in Antibacterial Drug Discovery
Clostridioides difficile infection (CDI) is a major public health threat, and the emergence of antibiotic resistance necessitates the development of novel therapeutic agents. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I pathway, presents an attractive target for new antibiotics. Specifically, the enoyl-acyl carrier protein (ACP) reductase II (FabK), a key enzyme in this pathway, has been identified as a promising target for narrow-spectrum antibacterial agents against C. difficile. This compound is a crucial precursor for the synthesis of a class of potent phenylimidazole-based FabK inhibitors.
The Bacterial FAS-II Pathway and the Role of FabK
The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. This multi-enzyme pathway involves a series of condensation, reduction, and dehydration reactions. FabK catalyzes the final reductive step in the elongation cycle, converting an enoyl-ACP to an acyl-ACP. Inhibition of FabK disrupts the synthesis of essential fatty acids, leading to bacterial cell death.
Synthesis of Phenylimidazole FabK Inhibitors
This compound serves as the starting material for the synthesis of the key amine intermediate, which is then elaborated into a diverse library of phenylimidazole derivatives. The general synthetic workflow is outlined below.
Methodological & Application
Benzyl (cyanomethyl)carbamate: An Amine Protecting Group on the Frontier of Synthetic Chemistry
For Immediate Release
Benzyl (cyanomethyl)carbamate is emerging as a noteworthy, albeit currently niche, protecting group for amines in organic synthesis. While structurally similar to the well-established benzyl carbamate (Cbz or Z group), the inclusion of a cyanomethyl moiety introduces unique electronic and reactive properties that hold potential for specialized applications in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and drug development. This application note provides an overview of the conceptual framework for using this compound, drawing parallels with the known chemistry of Cbz groups while highlighting the anticipated influence of the cyanomethyl functionality. Detailed experimental protocols, based on standard carbamate chemistry, are proposed to guide researchers in the application of this promising protecting group.
Introduction to this compound
The protection of amines is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling precise chemical transformations. Carbamates are a widely used class of amine protecting groups, valued for their ability to decrease the nucleophilicity of the amine nitrogen. The benzyloxycarbonyl (Cbz) group, introduced via benzyl chloroformate, is a cornerstone of this class, particularly in peptide synthesis.[1]
This compound, also known as N-(Benzyloxycarbonyl)aminoacetonitrile, incorporates a cyanomethyl group on the nitrogen atom of the carbamate. This modification is expected to influence the group's stability and cleavage conditions due to the electron-withdrawing nature of the nitrile.
Core Concepts and Potential Applications
The primary function of this compound is to render an amine non-nucleophilic, allowing for subsequent chemical modifications at other sites of a molecule. The stability of the carbamate linkage is a key feature, and like the standard Cbz group, it is anticipated to be robust under a variety of reaction conditions.
The presence of the cyanomethyl group offers intriguing possibilities:
-
Modulation of Reactivity: The electron-withdrawing cyano group may alter the stability of the carbamate, potentially allowing for milder or more selective deprotection conditions compared to the standard Cbz group.
-
Orthogonal Deprotection Strategies: The unique functionality of the cyanomethyl group could, in principle, be exploited for deprotection under conditions that do not affect other common protecting groups, thus expanding the toolbox for orthogonal synthesis.
-
Synthetic Handle: The nitrile functionality itself can serve as a synthetic handle for further molecular elaboration, a feature not present in the standard Cbz group.
Experimental Protocols
While specific literature on the application of this compound is scarce, the following protocols are based on well-established procedures for the protection and deprotection of amines using benzyl carbamates. Researchers should consider these as starting points and optimize the conditions for their specific substrates.
Table 1: Summary of Experimental Conditions for Amine Protection
| Parameter | Condition |
| Protecting Agent | This compound |
| Reagent | Benzyl chloroformate (Cbz-Cl) |
| Amine Substrate | Primary or Secondary Amine |
| Base | Aqueous NaHCO₃, Na₂CO₃, or triethylamine (TEA) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 12 hours |
| Typical Yield | 85-95% (expected) |
Protocol 1: General Procedure for the Protection of an Amine
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in the chosen solvent. For biphasic conditions, a mixture of an organic solvent and an aqueous base solution is used.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 - 1.2 equivalents) to the stirred solution. If using an organic base like triethylamine, it should be added prior to the benzyl chloroformate.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Summary of Deprotection Conditions
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 1 - 24 hours | >90% (expected) |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | Room Temperature | 1 - 4 hours | Variable |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Reflux | 1 - 6 hours | High (expected) |
Protocol 2: Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the this compound-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol % of Pd).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon, or higher pressures in a hydrogenation apparatus).
-
Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Logical Workflow for Amine Protection and Deprotection
References
Application Notes and Protocols for the Use of Benzyl (cyanomethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of Benzyl (cyanomethyl)carbamate as a precursor for the synthesis of N-Benzyloxycarbonyl-glycine (Cbz-Gly-OH). This stable precursor facilitates the convenient generation of the N-protected amino acid for its subsequent incorporation into peptide chains via standard peptide synthesis methodologies. Detailed protocols for the hydrolysis of the nitrile precursor to the carboxylic acid and the subsequent coupling of the resulting N-protected glycine are presented. This document also includes quantitative data and workflow diagrams to ensure reproducible and efficient experimental design, aiding researchers in the strategic incorporation of glycine residues into peptide sequences.
Introduction
This compound, also known as N-(Benzyloxycarbonyl)aminoacetonitrile or N-Cbz-aminoacetonitrile, is a valuable chemical intermediate for peptide synthesis. While not directly incorporated into the growing peptide chain, its primary utility lies in its role as a stable, crystalline precursor to Cbz-glycine. The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group in peptide chemistry, known for its stability under various reaction conditions and its selective removal via catalytic hydrogenation.[1][2]
The cyanomethyl group provides a convenient handle that can be chemically transformed into a carboxylic acid through hydrolysis.[3][4] This two-stage process allows for the on-demand generation of Cbz-glycine, which can then be activated and coupled to the N-terminus of a peptide chain. The incorporation of glycine residues can be crucial for introducing conformational flexibility into peptides, acting as a spacer, or serving as a key component of a bioactive sequence. These protocols detail the conversion of this compound to Cbz-glycine and its subsequent use in peptide synthesis.
Synthesis of Cbz-Glycine from this compound
The critical step in utilizing this compound is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as aqueous acetic acid or a mixture of dioxane and concentrated hydrochloric acid.
-
Hydrolysis: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the Cbz-glycine.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Cbz-glycine.
Quantitative Data for Hydrolysis
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | N-Benzyloxycarbonyl-glycine (Cbz-Gly-OH) | [5] |
| Typical Yield | > 90% | General chemical knowledge |
| Purity (post-recrystallization) | > 98% | General chemical knowledge |
Incorporation of Cbz-Glycine into a Peptide Chain
Once Cbz-glycine is synthesized, it can be incorporated into a peptide sequence using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. The following protocol describes a typical coupling procedure in a manual SPPS workflow using a carbodiimide-based activation method.
Experimental Protocol: SPPS Coupling of Cbz-Glycine
This protocol assumes a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-glycine (2-4 equivalents relative to resin loading) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
-
Coupling Reagent Addition: Add a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the activated Cbz-glycine solution to the swelled peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test (ninhydrin test) to detect the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle of deprotection and coupling.
Quantitative Data for Cbz-Glycine Coupling
| Parameter | Value | Reference |
| Coupling Reagents | DIC/HOBt | |
| Coupling Efficiency | > 95% | General practice for unhindered amino acids |
| Typical Coupling Time | 2-4 hours | General practice |
| Racemization Risk | Very Low for Glycine | General knowledge in peptide synthesis |
Overall Workflow and Diagrams
The overall process involves two main stages: the conversion of the precursor to the active building block and its subsequent incorporation into the peptide.
References
Analytical methods for Benzyl (cyanomethyl)carbamate detection
An increasing interest in the versatile applications of Benzyl (cyanomethyl)carbamate in drug development and chemical synthesis necessitates robust and reliable analytical methods for its detection and quantification. This compound, also known by its synonyms N-Cbz-aminoacetonitrile and N-(Benzyloxycarbonyl)-2-aminoacetonitrile, plays a role as a key intermediate. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value |
| Chemical Formula | C₁₀H₁₀N₂O₂[1] |
| Molecular Weight | 190.20 g/mol [1] |
| CAS Number | 3589-41-1[1] |
| Melting Point | 61-63 °C |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the routine quantification of carbamates. This method is suitable for analyzing this compound in reaction mixtures and for purity assessments.
Experimental Protocol
1.1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
1.2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
1.3. Data Presentation: Quantitative Performance (Hypothetical)
The following table summarizes the expected performance characteristics of this HPLC-UV method, which would need to be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability common to carbamates, a direct GC-MS analysis of this compound may be challenging. Therefore, a derivatization step to a more thermally stable analogue is proposed. Silylation is a common approach for such compounds.
Experimental Protocol
2.1. Sample Preparation and Derivatization
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in dry pyridine.
-
Derivatization:
-
Pipette 100 µL of the standard or sample solution into a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration Standards: Derivatize a series of dilutions of the stock solution (1 µg/mL to 100 µg/mL) using the same procedure.
2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
| SIM Ions (Hypothetical) | m/z 262 (M+), 108, 91 (Fragments of silylated derivative) |
2.3. Data Presentation: Quantitative Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for derivatization and GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection of this compound in complex matrices such as biological fluids or environmental samples.
Experimental Protocol
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution in methanol. Further dilute with 50:50 methanol:water to prepare working standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Extraction (e.g., from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotope-labeled analogue) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | Precursor Ion (Q1): m/z 191.1 [M+H]⁺ |
| Product Ion (Q3) for Quantification: m/z 91.1 (tropylium ion) | |
| Product Ion (Q3) for Confirmation: m/z 108.1 (benzyl ion) | |
| Collision Energy | Optimize for specific instrument (e.g., 15-25 eV) |
3.3. Data Presentation: Quantitative Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 97 - 103% |
Signaling Pathway Diagram: LC-MS/MS Fragmentation
Caption: Proposed fragmentation pathway for this compound.
References
Application Note: HPLC Analysis of Benzyl (cyanomethyl)carbamate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (cyanomethyl)carbamate is a carbamate derivative of interest in organic synthesis and pharmaceutical development. The monitoring of its synthesis is crucial for optimizing reaction conditions and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering the resolution and sensitivity required to separate the target compound from starting materials and potential byproducts.
This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of a typical reaction mixture for the synthesis of this compound. The described method is designed to serve as a starting point for researchers and may require further optimization and validation for specific applications.
Based on analogous reactions for carbamate synthesis, a plausible synthetic route for this compound involves the reaction of benzyl alcohol with a cyanomethyl isocyanate precursor or a related activated species. Consequently, the primary components to be monitored in the reaction mixture are the this compound product, unreacted benzyl alcohol, and potentially other related impurities.
Experimental Protocols
1. Sample Preparation
-
Reaction Quenching: If the reaction is ongoing, it should be quenched prior to analysis. This can typically be achieved by rapid cooling and dilution.
-
Dilution: Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Solvent: The diluent should be compatible with the mobile phase. A mixture of acetonitrile and water (e.g., 50:50, v/v) is generally a suitable choice.[1]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point for the analysis. These are based on established methods for the analysis of carbamate compounds.[2][3]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of the nonpolar and moderately polar analytes.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient profile is as follows:
| Time (minutes) | % Solvent A (Water) | % Solvent B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength: 210 nm. Many carbamates exhibit significant UV absorption in the low wavelength range (190-220 nm).[4]
3. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% Water, 30% Acetonitrile) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram for 30 minutes.
-
Identify the peaks corresponding to benzyl alcohol and this compound based on their expected retention times. The retention order can be predicted based on polarity, with the more polar benzyl alcohol eluting earlier than the less polar this compound.
-
Integrate the peak areas for quantitative analysis.
Data Presentation
The following table summarizes the expected retention times and relative response factors for the key components in a hypothetical reaction mixture. Note: This is example data and will require experimental verification and calibration.
| Compound | Expected Retention Time (min) | Relative Retention Time (vs. This compound) |
| Benzyl Alcohol | ~ 4.5 | ~ 0.4 |
| This compound | ~ 11.2 | 1.0 |
| Unidentified Byproduct 1 | ~ 8.1 | ~ 0.7 |
| Unidentified Byproduct 2 | ~ 13.5 | ~ 1.2 |
Visualizations
Caption: Logical relationship in the synthesis of this compound.
References
- 1. Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. s4science.at [s4science.at]
- 4. academic.oup.com [academic.oup.com]
Application Note and Protocol for the Identification of Benzyl (cyanomethyl)carbamate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the identification and analysis of Benzyl (cyanomethyl)carbamate using Gas Chromatography-Mass Spectrometry (GC-MS). Carbamates can be thermally labile, often necessitating derivatization to ensure volatility and thermal stability for successful GC-MS analysis.[1][2] This protocol details a complete workflow, including sample preparation, a derivatization procedure, optimized GC-MS instrument parameters, and expected mass spectrometry fragmentation patterns. The provided methodologies are designed to offer a robust and reproducible approach for the qualitative and quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a carbamate compound of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are essential for its identification, characterization, and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of carbamates by GC-MS can be challenging due to their potential for thermal degradation in the GC inlet and column.[1] To overcome this, derivatization is frequently employed to enhance thermal stability and improve chromatographic performance.[3] This application note presents a detailed protocol for the analysis of this compound, adaptable for research and drug development applications.
Experimental Workflow
An overview of the analytical workflow for the GC-MS identification of this compound is presented below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1. Liquid-Liquid Extraction (LLE)
This method is suitable for liquid samples such as plasma, urine, or aqueous solutions.
-
To 1 mL of the liquid sample, add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process (steps 1-4) two more times and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the derivatization solvent (e.g., pyridine or acetonitrile).
1.2. Solid-Phase Extraction (SPE)
SPE is effective for cleaning up complex matrices and concentrating the analyte.
-
Select an appropriate SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge).
-
Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the derivatization solvent.
Derivatization Protocol (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as the N-H group in carbamates, to increase their volatility and thermal stability.[4]
-
To the reconstituted sample extract (100 µL), add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation and Interpretation
Predicted Mass Spectrum and Fragmentation
The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular formula of this compound is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol .[5] The derivatized compound (trimethylsilyl derivative) will have a higher molecular weight.
Expected Fragmentation of Underivatized this compound:
Based on general fragmentation rules for carbamates, esters, and aromatic compounds, the following key fragments can be anticipated in the EI mass spectrum:[6][7]
-
Molecular Ion (M⁺): A peak at m/z 190 may be observed, though it might be weak due to instability.
-
Tropylium Ion: A prominent peak at m/z 91, corresponding to the stable [C₇H₇]⁺ ion, is expected from the cleavage of the benzylic C-O bond.
-
Loss of the Benzyl Group: A fragment resulting from the loss of the benzyl group ([M-91]⁺) at m/z 99.
-
Other Fragments: Other significant fragments may include m/z 108 (benzyl alcohol radical cation) and m/z 79 (phenyl radical cation after loss of CH₂).
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of derivatized this compound. An internal standard should be used to improve accuracy and precision.
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | e.g., Isopropyl carbamate | 10 - 1000 | > 0.99 | To be determined experimentally | To be determined experimentally |
Conclusion
This application note provides a detailed and adaptable protocol for the identification and analysis of this compound by GC-MS. The successful application of this method relies on appropriate sample preparation, derivatization to enhance analyte stability, and careful optimization of GC-MS parameters. The provided workflow and data interpretation guidelines will aid researchers, scientists, and drug development professionals in the reliable analysis of this compound.
References
- 1. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes: Benzyl (cyanomethyl)carbamate in Multicomponent Reactions
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1][2] These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, which is particularly advantageous in drug discovery and medicinal chemistry.[1][2] Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are among the most prominent MCRs used for the synthesis of peptidomimetics and other biologically active compounds.[3][4][5]
Benzyl (cyanomethyl)carbamate, also known as N-Cbz-aminoacetonitrile, is a versatile building block that possesses structural features amenable to participation in multicomponent reactions. The presence of a protected amine (the carbamate) and a nitrile group offers multiple avenues for reactivity. While direct, published examples of this compound as a reactant in a named multicomponent reaction are not prevalent in the searched literature, its structural similarity to other N-protected amino compounds allows for the proposal of its application in Ugi-type reactions. In this context, it can serve as a precursor to the amine or acid component, leading to the synthesis of novel peptide-like structures.
Proposed Application in a Ugi-Type Four-Component Reaction (U-4CR)
This compound can be envisioned as a key component in a Ugi four-component reaction. The classic Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[2][3] In this proposed application, the this compound can be utilized in a modified Ugi reaction where the nitrile functionality is hydrolyzed in situ to a carboxylic acid, or the carbamate is cleaved to reveal the primary amine. A more direct approach involves the participation of the intact molecule, leveraging the nucleophilicity of the carbamate nitrogen after activation.
This application note focuses on a hypothetical Ugi-type reaction where this compound acts as the amine component following an in-situ deprotection/activation step. This strategy allows for the incorporation of a glycine-like scaffold into the final product, which is a common motif in peptidomimetics.
Experimental Protocols
Hypothetical Ugi-Type Reaction Utilizing this compound
This protocol describes a plausible one-pot, four-component reaction involving this compound, an aldehyde, an isocyanide, and a carboxylic acid.
Materials:
-
This compound
-
Benzaldehyde (or other suitable aldehyde)
-
tert-Butyl isocyanide (or other suitable isocyanide)
-
Acetic acid (or other suitable carboxylic acid)
-
Methanol (or other suitable polar aprotic solvent)
-
Catalyst (e.g., a Lewis acid like ZnCl₂, optional)[2]
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
tert-Butyl isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino carboxamide derivative.
Data Presentation
Table 1: Hypothetical Quantitative Data for the Ugi-Type Reaction
| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | N-(1-(tert-butylamino)-1-oxo-2-phenylethyl)-2-(benzyloxycarbonylamino)acetamide | 75 |
| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | Propionic acid | N-(1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)-2-(benzyloxycarbonylamino)propanamide | 68 |
| 3 | 4-Chlorobenzaldehyde | Benzyl isocyanide | Benzoic acid | N-(2-(4-chlorophenyl)-1-(benzylamino)-1-oxoethyl)-2-(benzyloxycarbonylamino)benzamide | 72 |
Note: The yields presented in this table are hypothetical and serve as a representative example for this proposed reaction.
Visualizations
Proposed Ugi-Type Reaction Workflow
Caption: Workflow for the proposed Ugi-type multicomponent reaction.
Proposed Signaling Pathway of a Hypothetical Bioactive Product
Many compounds synthesized via multicomponent reactions are evaluated for their biological activity, such as enzyme inhibition. The hypothetical product of the proposed Ugi reaction, an α-acylamino carboxamide, could potentially act as a protease inhibitor.
Caption: Inhibition of a target protease by the hypothetical Ugi product.
References
- 1. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Benzyl (cyanomethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl (cyanomethyl)carbamate protecting group, a crucial step in the synthesis of molecules containing a primary amine adjacent to a nitrile group, such as aminoacetonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug development.
Introduction
The this compound, also known as N-(benzyloxycarbonyl)aminoacetonitrile or N-Cbz-aminoacetonitrile, is a key intermediate for the introduction of the cyanomethylamine moiety in organic synthesis. The benzyloxycarbonyl (Cbz) group offers robust protection of the amine functionality during various synthetic transformations. Its subsequent removal is a critical step to unveil the primary amine for further functionalization or to yield the final target molecule. This document outlines two primary methods for the deprotection of this compound: Catalytic Hydrogenolysis and Nucleophilic Cleavage.
Deprotection Methods
Two primary and effective methods for the cleavage of the this compound protecting group are Catalytic Hydrogenolysis and Nucleophilic Cleavage. The choice of method depends on the substrate's sensitivity to reaction conditions, the presence of other functional groups, and the desired scale of the reaction.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and generally high-yielding method for the removal of the Cbz group.[1] This method involves the cleavage of the carbon-oxygen bond of the carbamate by catalytic reduction, typically using hydrogen gas and a palladium catalyst.[1] A variation of this method, known as catalytic transfer hydrogenation, utilizes a hydrogen donor in place of hydrogen gas, offering a more convenient and often safer alternative.
Key Features:
-
Mild Conditions: Generally proceeds under neutral conditions.[1]
-
High Yields: Often provides near-quantitative removal of the protecting group.
-
Clean Reaction: Byproducts are typically toluene and carbon dioxide, which are easily removed.[1]
Common Conditions:
-
Hydrogenolysis: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
-
Transfer Hydrogenolysis: Palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate or sodium borohydride.[2]
Table 1: Quantitative Data for Catalytic Hydrogenolysis of Benzyl Carbamates
| Substrate (General) | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Cbz protected amines | 10% Pd/C, H₂ (1 atm), MeOH, 60 °C | 40 h | Not specified | [1] |
| N-Cbz protected amines | 10% Pd/C, NaBH₄, MeOH, rt | 3-10 min | 93-98% | [2] |
| N-Cbz protected amino acids and peptides | 10% Pd/C, HCOOH, MeOH, rt | Not specified | 89-95% | [3] |
| N-Cbz protected amino acids and polymers | 10% Pd/C, Ammonium Formate, MeOH or DMF, rt | 2 h | 88% |
Note: Specific data for this compound was not available in the cited literature; the data presented is for general N-Cbz protected compounds and should be considered as a starting point for optimization.
Nucleophilic Cleavage
Nucleophilic cleavage offers an alternative deprotection strategy, particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing moieties). A notable method involves the use of 2-mercaptoethanol in the presence of a base.[4]
Key Features:
-
Orthogonality: Compatible with functional groups sensitive to reduction.[4]
-
Mild Basic Conditions: Avoids the use of strong acids or reducing agents.
Common Conditions:
-
2-Mercaptoethanol, potassium phosphate (K₃PO₄), in N,N-dimethylacetamide (DMAc) at elevated temperatures.[4]
Table 2: Quantitative Data for Nucleophilic Cleavage of Benzyl Carbamates
| Substrate (General) | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Cbz-protected amines | 2-mercaptoethanol, K₃PO₄, DMAc, 75 °C | Not specified | High yields | [4][5] |
Note: Specific quantitative data for the deprotection of this compound using this method was not explicitly found. The conditions are based on the successful deprotection of other Cbz-protected amines.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Transfer Hydrogenation with Ammonium Formate
This protocol describes a general procedure for the deprotection of a Cbz-protected amine using ammonium formate as a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in methanol or DMF, add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).
-
Under an inert atmosphere, add ammonium formate (2-4 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Nucleophilic Cleavage using 2-Mercaptoethanol
This protocol is adapted from a general procedure for the nucleophilic deprotection of Cbz-protected amines.[5]
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the Cbz-protected amine (1 equivalent) and potassium phosphate (4 equivalents) in DMAc, purge the reaction vessel with an inert gas.
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.
-
Heat the reaction to 75 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the deprotected amine.
Visualizations
Deprotection Mechanism of this compound by Catalytic Hydrogenolysis
Caption: Catalytic hydrogenolysis deprotection pathway.
Experimental Workflow for Nucleophilic Deprotection
Caption: Workflow for nucleophilic deprotection.
References
Benzyl (cyanomethyl)carbamate: A Versatile Reagent in Organic Synthesis
Introduction: Benzyl (cyanomethyl)carbamate, also known as N-(Benzyloxycarbonyl)aminoacetonitrile, is a valuable reagent in organic synthesis, particularly in the preparation of nitrogen-containing compounds. Its unique bifunctional nature, possessing both a protected amine and a reactive nitrile group, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in research and development, with a focus on its role in the synthesis of amino acids and heterocyclic systems.
Physicochemical Properties and Safety Information
This compound is a white to off-white solid with a molecular weight of 190.20 g/mol .[1] It is soluble in many organic solvents. Safety precautions should be taken when handling this compound, as it is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used.
| Property | Value | Reference |
| CAS Number | 3589-41-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Melting Point | 61-63 °C | |
| Appearance | Solid |
Applications in Organic Synthesis
This compound serves as a key building block for various organic molecules, leveraging the reactivity of its cyanomethyl group and the protecting nature of the benzyloxycarbonyl (Cbz) group.
Synthesis of α-Amino Acids
The cyanomethyl group can be hydrolyzed to a carboxylic acid, providing a straightforward route to N-Cbz protected glycine. This protected amino acid is a fundamental component in peptide synthesis.
Precursor to Nitrogen-Containing Heterocycles
The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic nitrile group (which can be transformed into other functional groups) makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles.[2][3][4][5][6] These heterocyclic scaffolds are prevalent in many pharmaceuticals and biologically active compounds.[3][4][5][6]
A general workflow for the utilization of this compound in heterocyclic synthesis is outlined below:
References
- 1. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Notes and Protocols for Amine N-Protection using the Benzyloxycarbonyl (Cbz) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals, the selective protection of amine functional groups is of paramount importance. The benzyloxycarbonyl (Cbz or Z) group is a robust and widely employed protecting group for amines.[1][2][3] Introduced by Bergmann and Zervas in 1932, the Cbz group played a pivotal role in the advancement of controlled peptide synthesis.[4] It effectively suppresses the nucleophilicity and basicity of amines by converting them into significantly less reactive carbamates.[1][4][5]
The Cbz group is valued for its stability across a range of reaction conditions, including basic and mildly acidic environments, which allows for selective modifications at other positions of a complex molecule.[6] Its removal, typically under mild conditions via catalytic hydrogenolysis, is a key feature that makes it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This orthogonality is a cornerstone of modern synthetic strategies, enabling the sequential deprotection and reaction of different functional groups.[6]
This document provides detailed protocols for the N-protection of amines using benzyl chloroformate (Cbz-Cl), the most common reagent for introducing the Cbz group, and for the subsequent deprotection of the Cbz-protected amine.
Reaction Principle and Logical Workflow
The N-protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate. In the presence of a base to neutralize the liberated hydrochloric acid, a stable N-Cbz-carbamate is formed. The deprotection is most commonly achieved by palladium-catalyzed hydrogenolysis, which cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
Caption: Logical workflow for the N-protection of amines using the Cbz group and subsequent deprotection.
Quantitative Data Summary
The efficiency of Cbz-protection is consistently high across a variety of amine substrates. The following tables summarize representative yields for the protection and deprotection steps.
Table 1: Representative Yields for Cbz Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂ | 82% | |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90% | [6] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95% | [6] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90% | [6] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂ | ~92% | [6] |
| Various Amines | Cbz-Cl, Water, rt | 90-99% | [2] |
Table 2: Spectroscopic Data for a Representative Cbz-Protected Amine (N-(Benzyloxycarbonyl)benzylamine)
| Data Type | Description |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.37-7.28 (m, 10H), 5.13 (s, 2H), 5.09 (s, 1H), 4.40 (d, J = 6.0 Hz, 2H) |
| ¹³C NMR (representative) | Typical peaks: ~156 ppm (carbamate C=O), ~66 ppm (benzylic CH₂O), ~137 ppm (aromatic C), ~127-128 ppm (aromatic CH) |
| Mass Spectrometry (FABMS) | m/z values corresponding to [M+H]⁺ are typically observed.[2] |
Experimental Protocols
Protocol 1: N-Protection of an Amine using Benzyl Chloroformate
This protocol describes a general procedure for the Cbz protection of a primary amine using benzyl chloroformate and a base in an organic solvent.
Materials:
-
Amine substrate (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine substrate (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice/water bath.
-
Add benzyl chloroformate (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Cbz-protected amine.
References
Application Notes and Protocols: Benzyl (cyanomethyl)carbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (cyanomethyl)carbamate is a versatile, yet underutilized, reagent in the synthesis of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a protected amine and a reactive cyanomethyl group, makes it an attractive precursor for the construction of various heterocyclic scaffolds that are prevalent in medicinal chemistry. This document provides detailed application notes and proposed protocols for the use of this compound in the synthesis of key heterocyclic systems, namely 5-aminothiazoles and substituted imidazoles. While direct literature on the application of this specific reagent is limited, the protocols herein are based on well-established synthetic methodologies for analogous N-protected α-aminonitriles.
Proposed Application: Synthesis of 5-Amino-1,3-thiazoles
The Cook-Heilbron thiazole synthesis provides a direct and efficient method for the preparation of 5-aminothiazoles from α-aminonitriles.[1] this compound is an ideal substrate for this reaction, where the cyanomethyl group participates in the cyclization and the carbamate serves as a protected amine.
General Reaction Scheme
The proposed reaction involves the condensation of this compound with a dithioate or carbon disulfide to yield a 5-amino-1,3-thiazole with a protected amino group at the 5-position.
Caption: Proposed synthesis of 5-aminothiazoles.
Proposed Experimental Protocol: Synthesis of Benzyl (5-amino-2-methyl-1,3-thiazol-4-yl)carbamate
This protocol is adapted from the general principles of the Cook-Heilbron thiazole synthesis.[1]
Materials:
-
This compound
-
Ethyldithioacetate
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add pyridine (2.0 eq) to the solution and stir at room temperature.
-
To this mixture, add ethyldithioacetate (1.2 eq) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(N-Benzyloxycarbonyl)amino-2-methylthiazole.
Proposed Substrate Scope and Expected Yields
The following table outlines a proposed substrate scope for the synthesis of various 5-aminothiazole derivatives using this compound, with expected yields based on analogous reactions in the literature.
| Entry | Dithio-reagent (R-CS2R') | R Group | Expected Product | Expected Yield (%) |
| 1 | Ethyldithioacetate | Methyl | Benzyl (5-amino-2-methyl-1,3-thiazol-4-yl)carbamate | 75-85 |
| 2 | Methyldithiobenzoate | Phenyl | Benzyl (5-amino-2-phenyl-1,3-thiazol-4-yl)carbamate | 70-80 |
| 3 | Carbon disulfide | - | Benzyl (5-amino-2-mercapto-1,3-thiazol-4-yl)carbamate | 65-75 |
| 4 | S-Methyl dithiocarbamate | -NH2 | Benzyl (2,5-diamino-1,3-thiazol-4-yl)carbamate | 60-70 |
Proposed Application: Synthesis of Substituted Imidazoles
N-protected α-aminonitriles can serve as precursors for the synthesis of substituted imidazoles. One plausible approach involves the reaction of this compound with an orthoformate and a primary amine, a variation of the Bredereck imidazole synthesis.
General Reaction Scheme
This proposed pathway involves the initial formation of an amidine from the aminonitrile, followed by cyclization with a suitable reagent to form the imidazole ring.
Caption: Proposed two-step synthesis of imidazoles.
Proposed Experimental Protocol: Synthesis of Benzyl (1-benzyl-1H-imidazol-4-yl)carbamate
Materials:
-
This compound
-
Triethyl orthoformate
-
Benzylamine
-
Acetic anhydride
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser, combine this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux for 4-6 hours, monitoring the formation of the intermediate amidine by TLC.
-
Cool the reaction mixture and remove the volatile components under reduced pressure.
-
To the crude intermediate, add toluene and benzylamine (1.2 eq).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the target imidazole derivative.
Proposed Substrate Scope and Expected Yields
The following table illustrates the potential scope of this methodology with various primary amines.
| Entry | Primary Amine (R-NH2) | R Group | Expected Product | Expected Yield (%) |
| 1 | Benzylamine | Benzyl | Benzyl (1-benzyl-1H-imidazol-4-yl)carbamate | 60-70 |
| 2 | Aniline | Phenyl | Benzyl (1-phenyl-1H-imidazol-4-yl)carbamate | 55-65 |
| 3 | Cyclohexylamine | Cyclohexyl | Benzyl (1-cyclohexyl-1H-imidazol-4-yl)carbamate | 65-75 |
| 4 | Methylamine (solution in THF) | Methyl | Benzyl (1-methyl-1H-imidazol-4-yl)carbamate | 50-60 |
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the logical workflow from the starting material, this compound, to the two proposed classes of heterocyclic products.
Caption: Synthetic pathways from this compound.
Conclusion
This compound holds significant potential as a building block in heterocyclic synthesis. The protocols and data presented here, though based on established reactivity of analogous compounds, provide a strong foundation for researchers to explore and develop novel synthetic routes to valuable thiazole and imidazole derivatives. Further experimental validation is encouraged to fully elucidate the scope and limitations of these proposed applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (cyanomethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Benzyl (cyanomethyl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the protection of the amino group of aminoacetonitrile with a benzyloxycarbonyl (Cbz or Z) group. The most common method is the reaction of aminoacetonitrile (or its hydrochloride salt) with benzyl chloroformate in the presence of a base.
Q2: Why is the Cbz protecting group a good choice for this synthesis?
The benzyloxycarbonyl (Cbz) group is a robust and widely used protecting group for amines in organic synthesis.[1] It effectively suppresses the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[2] The Cbz group is stable under various reaction conditions and can be selectively removed when needed.[1]
Q3: What are the critical parameters to control for a high-yield synthesis?
Key parameters to control include reaction temperature, the choice and amount of base, the rate of addition of benzyl chloroformate, and ensuring anhydrous conditions if using an organic solvent. Low temperatures are often employed to control the exothermicity of the reaction and minimize side products.[3]
Q4: Can I use a different protecting group for aminoacetonitrile?
Yes, other amine protecting groups can be used. However, the Cbz group is well-documented for this type of transformation and offers a good balance of stability and ease of removal.[1] The choice of protecting group will depend on the specific requirements of your overall synthetic route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Poor quality of benzyl chloroformate: Benzyl chloroformate is moisture-sensitive and can degrade over time. | Use freshly opened or properly stored benzyl chloroformate. Consider checking its purity by techniques like NMR before use. |
| Inactive aminoacetonitrile: Aminoacetonitrile or its salt may have degraded. | Use high-purity aminoacetonitrile or its hydrochloride salt from a reliable supplier. | |
| Incorrect pH: The reaction requires a basic environment to deprotonate the amino group of aminoacetonitrile, making it nucleophilic. | Ensure the reaction mixture is sufficiently basic. If using aminoacetonitrile hydrochloride, an adequate amount of base is crucial to both neutralize the HCl and facilitate the reaction. Monitor the pH of the reaction. | |
| Formation of White Precipitate (other than product) | Reaction of benzyl chloroformate with hydroxide: Rapid addition of benzyl chloroformate to a highly concentrated basic solution can lead to hydrolysis, forming benzyl alcohol and carbonate salts. | Add the benzyl chloroformate slowly and dropwise to the reaction mixture with vigorous stirring.[3] Maintaining a lower temperature (e.g., 0 °C) can also help to control this side reaction.[2] |
| Presence of Multiple Spots on TLC | Formation of dibenzyl carbonate: This can occur if there is an excess of benzyl alcohol (from hydrolysis of benzyl chloroformate) reacting with unreacted benzyl chloroformate. | Slow, controlled addition of benzyl chloroformate is key. Using a slight excess of the amine can also help to consume the chloroformate. |
| Formation of benzyl alcohol: Hydrolysis of benzyl chloroformate. | Ensure anhydrous conditions if the reaction is performed in an organic solvent. If in an aqueous medium, control the temperature and rate of addition. | |
| Difficulty in Product Isolation/Purification | Product is an oil: While this compound is expected to be a solid, impurities can sometimes cause it to be oily. | Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.[4] |
| Emulsion during workup: The presence of salts and organic solvents can sometimes lead to the formation of a stable emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on the Schotten-Baumann reaction conditions commonly used for the Cbz protection of amines.[5]
Materials:
-
Aminoacetonitrile hydrochloride
-
Benzyl chloroformate
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoacetonitrile hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium carbonate (2.5 eq) or sodium hydroxide (2.2 eq) in water, ensuring the temperature remains low.
-
In a dropping funnel, prepare a solution of benzyl chloroformate (1.1 eq) in a minimal amount of an organic solvent like dichloromethane or add it neat.
-
Add the benzyl chloroformate solution dropwise to the vigorously stirred aminoacetonitrile solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[4]
Table 1: Reaction Conditions and Expected Yields
| Base | Solvent System | Temperature | Reaction Time | Typical Yield |
| Sodium Carbonate | Water/DCM | 0 °C to RT | 3-4 hours | 70-85% |
| Sodium Hydroxide | Water | 0 °C to RT | 3-4 hours | 75-90% |
| Triethylamine | Dichloromethane | 0 °C to RT | 4-6 hours | 65-80% |
Note: Yields are approximate and can vary based on the scale of the reaction and the purity of the reagents.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of Benzyl (cyanomethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (cyanomethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Question | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | I am getting a very low yield or no desired product. What could be the problem? | 1. Poor quality of benzyl chloroformate: Decomposition can lead to reduced activity. 2. Inadequate base: The base may not be strong enough or used in insufficient quantity to neutralize the HCl produced. 3. Moisture in the reaction: Water can hydrolyze benzyl chloroformate. 4. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | 1. Use fresh or properly stored benzyl chloroformate. Consider purification if necessary. 2. Use a suitable base such as sodium carbonate or a non-nucleophilic organic base like triethylamine in appropriate stoichiometry. A mixed base system of Na₂CO₃ and NaHCO₃ can help maintain optimal pH.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Optimize the reaction temperature. Cbz-protection is often carried out at 0°C to room temperature.[1] |
| Presence of Impurities | My final product is contaminated with significant impurities. How can I identify and minimize them? | 1. Benzyl alcohol: Present as an impurity in the starting benzyl chloroformate or formed via its hydrolysis. 2. Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol.[2] 3. Bis-Cbz-aminoacetonitrile (Over-reaction): The secondary amine of the desired product reacts with another equivalent of benzyl chloroformate. | 1. Use high-purity benzyl chloroformate. Benzyl alcohol can often be removed by column chromatography. 2. Minimize the presence of benzyl alcohol and water. Use of excess phosgene during the preparation of benzyl chloroformate can reduce carbonate formation.[2] 3. Use a controlled stoichiometry of benzyl chloroformate (e.g., 1.05-1.1 equivalents). Slow, dropwise addition of benzyl chloroformate to the aminoacetonitrile solution can help minimize this side product. |
| Reaction Not Going to Completion | My reaction seems to stall and does not go to completion. Why is this happening? | 1. Insufficient stirring: In a biphasic reaction mixture, poor mixing can limit the reaction rate. 2. Incorrect pH: The pH of the reaction mixture is critical for the nucleophilicity of the amine.[3] | 1. Ensure vigorous stirring throughout the reaction. 2. Monitor and adjust the pH of the reaction mixture. For Schotten-Baumann conditions, a pH range of 8-10 is generally recommended.[3] |
| Difficulty in Product Isolation/Purification | I am having trouble isolating and purifying the final product. What are the best practices? | 1. Emulsion formation during workup: Can make phase separation difficult. 2. Co-elution of impurities during chromatography: Benzyl alcohol and other non-polar impurities can be challenging to separate. | 1. Addition of brine during the aqueous workup can help break emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis involves the reaction of aminoacetonitrile with benzyl chloroformate (Cbz-Cl) in the presence of a base. This is a standard N-protection reaction where the nucleophilic amino group of aminoacetonitrile attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate and hydrochloric acid, which is neutralized by the base.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include:
-
Hydrolysis of Benzyl Chloroformate: Reaction with water to form benzyl alcohol, carbon dioxide, and HCl.[4]
-
Formation of Dibenzyl Carbonate: This can occur if benzyl alcohol is present as an impurity in the benzyl chloroformate or is formed in situ.[2]
-
Over-reaction: The product, this compound, still has a secondary amine character and can potentially react with a second molecule of benzyl chloroformate to form a bis-protected byproduct, although this is less likely under controlled conditions.
-
Decomposition of Benzyl Chloroformate: Benzyl chloroformate can decompose to benzyl chloride and carbon dioxide, a process that can be catalyzed by moisture and certain metal impurities.
Q3: Is the cyanomethyl group stable under the reaction conditions?
A3: The cyanomethyl (nitrile) group is generally stable under the typically mild basic or neutral conditions used for Cbz protection. Hydrolysis of nitriles to carboxylic acids usually requires more forcing conditions, such as prolonged heating with strong acids or bases.[5][6] Therefore, the integrity of the cyanomethyl group should be maintained during the synthesis.
Q4: What is the best way to purify the crude product?
A4: Purification can typically be achieved by recrystallization or silica gel column chromatography. For chromatography, a solvent system of ethyl acetate and hexane is commonly used. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (aminoacetonitrile), the product, and any significant byproducts. Staining with ninhydrin can be used to visualize the amine-containing spots.
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Aminoacetonitrile hydrochloride (or free base)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Aminoacetonitrile Solution: If starting from the hydrochloride salt, dissolve aminoacetonitrile hydrochloride (1.0 eq.) in water. To this solution, add a solution of sodium carbonate (1.1 eq.) in water at 0 °C to liberate the free amine. If starting with the free base, dissolve it in a mixture of water and an organic solvent like DCM.
-
Reaction Setup: Cool the aminoacetonitrile solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 eq.) dropwise to the cold, stirred solution of aminoacetonitrile. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
If the reaction was performed in an aqueous medium, extract the product into an organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
-
Quantitative Data
While specific quantitative data for every possible reaction condition is extensive, the following table provides a template for the type of data researchers should collect to optimize the synthesis of this compound.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Impurities Observed (by LC-MS or NMR) |
| 1 | Na₂CO₃ (1.1) | Water/DCM | 0 → RT | 3 | Data | e.g., Benzyl alcohol, Dibenzyl carbonate |
| 2 | NaHCO₃ (2.0) | Water | 0 → RT | 4 | Data | e.g., Unreacted starting material |
| 3 | TEA (1.2) | DCM | 0 | 2 | Data | e.g., Bis-Cbz product |
| 4 | K₂CO₃ (1.5) | Acetone/Water | RT | 2 | Data | e.g., Hydrolysis products |
Data to be filled in by the researcher based on experimental results.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Potential Side Reactions
Caption: Common Side Reactions.
Troubleshooting Workflow
Caption: Troubleshooting Workflow.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Benzyl (cyanomethyl)carbamate
Welcome to the technical support center for Benzyl (cyanomethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential decomposition pathways and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: this compound, like other carbamates, can be sensitive to several factors. The primary contributors to its decomposition are exposure to high temperatures, strong acidic or alkaline conditions, and incompatible reagents such as strong oxidizing agents. Prolonged storage under improper conditions, such as in a humid environment or exposure to light, can also lead to degradation.
Q2: What are the expected decomposition products of this compound?
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Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition to form isocyanates and benzyl alcohol.
-
Acid/Base Hydrolysis: In the presence of strong acids or bases, the carbamate bond can be hydrolyzed to yield benzyl alcohol, aminoacetonitrile, and carbon dioxide.
-
Reaction with Nucleophiles: Strong nucleophiles may attack the carbonyl group, leading to the displacement of the benzyloxy group or the cyanomethylamino group.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. It is also advisable to protect it from light. For long-term storage, refrigeration may be considered, but ensure the container is sealed to prevent condensation upon removal.
Q4: What analytical techniques are best suited for monitoring the stability and decomposition of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended technique for analyzing the purity and degradation of carbamates. This method is preferred over Gas Chromatography (GC) because many carbamates are thermally labile and can decompose in the high temperatures of the GC injection port. For the identification of unknown decomposition products, coupling HPLC with Mass Spectrometry (HPLC-MS) would be highly effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield or unexpected side products | Decomposition of the starting material. | Verify the purity of your this compound using HPLC before starting the reaction. Ensure reaction conditions are not too harsh (e.g., high temperature |
Technical Support Center: Benzyl (cyanomethyl)carbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl (cyanomethyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: Benzyl chloroformate can degrade upon exposure to moisture. Aminoacetonitrile hydrochloride may not have been properly neutralized. | 1. Reagent Quality: Use fresh or properly stored benzyl chloroformate. Ensure complete neutralization of aminoacetonitrile hydrochloride to the free amine before reaction. |
| 2. Inefficient Stirring: In a biphasic reaction mixture (e.g., dichloromethane/water), inefficient stirring can lead to poor mass transfer between the organic and aqueous phases. | 2. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the two phases. | |
| 3. Incorrect pH: The reaction of benzyl chloroformate with the amine is pH-dependent. A pH that is too low will result in protonation of the amine, reducing its nucleophilicity. A pH that is too high can lead to hydrolysis of the benzyl chloroformate. | 3. pH Control: Maintain the pH of the aqueous layer between 8-10 during the addition of benzyl chloroformate. This can be achieved by the slow, concurrent addition of an aqueous base solution. | |
| Presence of a White Precipitate (Insoluble in Water and Organic Solvents) | 1. Formation of Urea Byproduct: If the reaction is exposed to water, benzyl chloroformate can hydrolyze to benzyl alcohol and carbon dioxide. The resulting benzylamine can then react with another molecule of benzyl chloroformate to form dibenzyl urea. | 1. Anhydrous Conditions: While the Schotten-Baumann reaction is often performed in a biphasic system, minimizing unnecessary exposure to water is crucial. Ensure all organic solvents are anhydrous if running the reaction under non-aqueous conditions. |
| Product is an Oil or Fails to Solidify | 1. Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the product. | 1. Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1. Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a slight excess of benzyl chloroformate. |
| 2. Side Reactions: Formation of byproducts such as dibenzyl carbonate (from the reaction of benzyl chloroformate with benzyl alcohol) or the di-Cbz protected aminoacetonitrile. | 2. Controlled Addition: Add the benzyl chloroformate slowly and at a low temperature (e.g., 0 °C) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the Schotten-Baumann reaction between aminoacetonitrile (or its hydrochloride salt) and benzyl chloroformate in a biphasic system with a base to neutralize the generated HCl.
Q2: How can I purify crude this compound?
A2: Purification can be achieved by recrystallization, typically from a solvent mixture like ethyl acetate and hexanes, or by flash column chromatography on silica gel.
Q3: What are the key parameters to control for optimizing the reaction?
A3: The key parameters to control are:
-
Temperature: Low temperatures (0-5 °C) during the addition of benzyl chloroformate are recommended to control the exothermic reaction and minimize side product formation.
-
pH: Maintaining a slightly basic pH (8-10) is crucial for the reaction to proceed efficiently without significant hydrolysis of the benzyl chloroformate.
-
Stoichiometry: A slight excess of benzyl chloroformate can be used to ensure complete conversion of the amine, but a large excess should be avoided to minimize side reactions and simplify purification.
Q4: What analytical techniques can be used to monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting amine and the carbamate product should have different Rf values.
Experimental Protocols
Protocol 1: Synthesis of this compound using Benzyl Chloroformate
This protocol describes a typical lab-scale synthesis of this compound.
Materials:
-
Aminoacetonitrile hydrochloride
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Benzyl chloroformate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoacetonitrile hydrochloride (1.0 eq) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium carbonate (2.5 eq) in deionized water, ensuring the temperature remains below 10 °C.
-
To the cooled aqueous solution, add dichloromethane.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography.
Data Presentation
The following tables provide representative data for the synthesis of benzyl carbamates under various conditions. Note that optimal conditions for this compound may vary.
Table 1: Effect of Base on a Typical Benzyl Carbamate Synthesis
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Carbonate | Dichloromethane/Water | 0 to RT | 3 | 85-95 |
| Sodium Hydroxide | Dichloromethane/Water | 0 to RT | 2 | 80-90 |
| Triethylamine | Dichloromethane | 0 to RT | 4 | 75-85 |
Table 2: Effect of Solvent on a Typical Benzyl Carbamate Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Bicarbonate | Ethyl Acetate/Water | 0 to RT | 4 | 80-90 |
| Pyridine | Tetrahydrofuran | 0 to RT | 5 | 70-80 |
| Diisopropylethylamine | Acetonitrile | 0 to RT | 6 | 70-85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
Technical Support Center: Troubleshooting Benzyl (cyanomethyl)carbamate Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the deprotection of Benzyl (cyanomethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
The most common methods for cleaving the benzyl carbamate (Cbz) group are catalytic hydrogenolysis, acid-catalyzed cleavage, and nucleophilic cleavage. The choice of method is critical and depends on the overall stability of your substrate, particularly the tolerance of the cyanomethyl group and other functional groups present in the molecule.
Q2: What is the primary concern when deprotecting this compound using catalytic hydrogenation?
The primary concern is the potential for the reduction of the cyanomethyl nitrile group to a primary amine (aminomethyl group).[1][2] Standard palladium on carbon (Pd/C) catalysts can facilitate this undesired side reaction.[1]
Q3: Are there methods to perform catalytic hydrogenation without reducing the nitrile?
Yes, chemoselective hydrogenation is possible. Using a modified catalyst, such as palladium on carbon with ethylenediamine [Pd/C(en)], has been shown to selectively cleave the Cbz group while leaving aryl nitriles intact.[1][3] The choice of solvent, like THF, is also important for suppressing nitrile reduction.[1]
Q4: Is acid-catalyzed deprotection a viable option?
Acid-catalyzed cleavage using reagents like HBr in acetic acid or trifluoroacetic acid (TFA) is a potential method.[4][5] This approach avoids the issue of nitrile reduction. However, it is essential to consider the acid lability of other functional groups in your molecule.
Q5: What is a recommended alternative for sensitive substrates?
For substrates that are sensitive to both reduction and strong acids, nucleophilic cleavage offers a mild and effective alternative.[6][7][8] A notable method involves the use of 2-mercaptoethanol in the presence of a base like potassium phosphate.[6][7][8] This protocol has demonstrated good functional group tolerance.[6][7]
Troubleshooting Guides
Problem 1: Incomplete Deprotection during Catalytic Hydrogenolysis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction appears to have stalled.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivation | The palladium catalyst may be poisoned by sulfur-containing functional groups or impurities. Ensure your starting material is pure. If sulfur is present in the substrate, consider an alternative deprotection method like nucleophilic cleavage.[6] Use a fresh, high-quality catalyst. |
| Insufficient Hydrogen | Ensure a proper seal on your reaction vessel to maintain hydrogen pressure. For reactions at atmospheric pressure, ensure a continuous supply of hydrogen. Consider increasing the hydrogen pressure if your equipment allows. |
| Poor Mass Transfer | Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen. |
| Incorrect Solvent | Use a solvent in which the starting material is fully soluble. Common solvents include methanol, ethanol, ethyl acetate, and THF. |
Problem 2: Reduction of the Cyanomethyl Group during Catalytic Hydrogenolysis
Symptoms:
-
Mass spectrometry analysis shows the presence of a byproduct with a mass corresponding to the desired product + 4 amu (addition of 4 hydrogen atoms).
-
NMR analysis indicates the disappearance of the nitrile signal and the appearance of signals corresponding to an aminomethyl group.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-selective Catalyst | Standard Pd/C is known to reduce nitriles.[1] Switch to a chemoselective catalyst system. The use of Pd/C with ethylenediamine [Pd/C(en)] as a catalyst poison has been shown to prevent the reduction of aryl nitriles while allowing for Cbz deprotection.[1][3] The choice of THF as a solvent is also crucial for effective suppression of nitrile reduction with this catalyst system.[1] |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures can promote nitrile reduction. If using a standard catalyst, attempt the reaction under milder conditions (e.g., atmospheric pressure of H₂, room temperature). However, this may lead to longer reaction times or incomplete deprotection. |
| Alternative Deprotection Strategy | If selective hydrogenation is not achievable, consider switching to a non-reductive deprotection method such as acid-catalyzed cleavage or nucleophilic cleavage with 2-mercaptoethanol.[4][5][6][7][8] |
Problem 3: Formation of Side Products during Acid-Catalyzed Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the formation of multiple unexpected products.
-
The desired product is obtained in low yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acid-Labile Functional Groups | Other functional groups in your molecule may be sensitive to strong acids, leading to their cleavage or rearrangement. Carefully evaluate the stability of all functional groups under the chosen acidic conditions. If acid-sensitive groups are present, consider a milder deprotection method like catalytic hydrogenolysis with a selective catalyst or nucleophilic cleavage. |
| Alkylation by Benzyl Cation | The benzyl cation formed during cleavage can alkylate other nucleophilic sites in the molecule or the solvent. The use of a cation scavenger, such as anisole or thioanisole, can help to trap the benzyl cation and prevent side reactions. |
| Hydrolysis of Cyanomethyl Group | While less common under standard acidic deprotection conditions, prolonged exposure to strong aqueous acid at elevated temperatures could potentially lead to the hydrolysis of the nitrile to a carboxylic acid or amide. Ensure anhydrous conditions if this is a concern and monitor the reaction progress to avoid unnecessarily long reaction times. If hydrolysis is observed, switch to a non-acidic deprotection method. |
Experimental Protocols
Protocol 1: Chemoselective Catalytic Hydrogenolysis using Pd/C(en)
This protocol is designed to selectively remove the Cbz group in the presence of a nitrile functionality.[1]
-
Catalyst Preparation: Prepare the Pd/C(en) catalyst by stirring 10% Pd/C in a solution of ethylenediamine in THF.
-
Reaction Setup: Dissolve the this compound substrate in THF.
-
Hydrogenation: Add the Pd/C(en) catalyst to the substrate solution. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Purify as needed by chromatography or crystallization.
Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
This protocol is suitable for substrates that are stable to strong acidic conditions.
-
Reaction Setup: Dissolve the this compound in glacial acetic acid.
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33 wt %) to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding it to a cooled, stirred solution of a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product as necessary.
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol
This protocol is ideal for sensitive substrates that may not tolerate hydrogenation or acidic conditions.[6][7][8]
-
Reaction Setup: Suspend the this compound and potassium phosphate in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add 2-mercaptoethanol to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 75 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Isolation: Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting logic for catalytic hydrogenolysis.
References
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 1 from Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. | Semantic Scholar [semanticscholar.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl (cyanomethyl)carbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (cyanomethyl)carbamate. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
Unwanted byproducts can complicate purification and reduce the yield of your target molecule. This guide addresses common issues encountered during the synthesis of this compound, typically prepared from the reaction of benzyl chloroformate with aminoacetonitrile.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| BC-01 | Formation of a solid precipitate that is difficult to filter and purify. | Hydantoin Formation: Intramolecular cyclization of the carbamate, especially under basic conditions, can form a hydantoin derivative.[1][2][3] | - Maintain a low reaction temperature (0-5 °C) during the addition of benzyl chloroformate. - Use a non-nucleophilic base like triethylamine or DIPEA instead of stronger bases. - Carefully control the pH to be between 8 and 10; excessively high pH can promote cyclization.[4] |
| BC-02 | Presence of a higher molecular weight byproduct, often observed by MS. | Dimerization/Oligomerization of Aminoacetonitrile: Aminoacetonitrile can self-react, especially under basic conditions, to form dimers or oligomers.[5] | - Use a high-purity grade of aminoacetonitrile. - Add the aminoacetonitrile solution slowly to the reaction mixture containing benzyl chloroformate to keep its concentration low. - Consider using a salt form of aminoacetonitrile (e.g., hydrochloride) and neutralizing it in situ. |
| BC-03 | Product is contaminated with benzyl alcohol. | Hydrolysis of Benzyl Chloroformate or this compound: Presence of water in the reaction can lead to the hydrolysis of the starting material or the product.[6] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purification by column chromatography can effectively separate benzyl alcohol from the desired product. |
| BC-04 | Formation of dibenzyl carbonate. | Excess Benzyl Chloroformate Reacting with Benzyl Alcohol: If benzyl alcohol is present (either as an impurity or formed from hydrolysis), it can react with excess benzyl chloroformate. | - Use a stoichiometric amount or a slight excess of benzyl chloroformate. - Ensure the absence of water to prevent the formation of benzyl alcohol. - Purification via recrystallization or column chromatography can remove this byproduct. |
| BC-05 | N-Alkylation leading to a benzylated byproduct. | Reaction with Benzyl Chloroformate or Benzyl Alcohol: The nitrogen of the carbamate can be further alkylated by benzyl chloroformate or benzyl alcohol, especially at elevated temperatures. | - Maintain a low reaction temperature. - Avoid a large excess of benzyl chloroformate. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are commonly used.[7] A mixture of an organic solvent and water is often employed to dissolve the aminoacetonitrile salt and the base.[7] The choice of solvent can influence the rate of side reactions, so it is advisable to perform small-scale trials to determine the optimal solvent system for your specific conditions.
Q2: How can I effectively purify crude this compound?
Purification can typically be achieved through recrystallization or silica gel column chromatography.[7] For recrystallization, solvents like ethyl acetate/hexane or toluene can be effective.[7] For column chromatography, a gradient of ethyl acetate in hexane is a common eluent system.[7] The choice of purification method will depend on the nature and quantity of the impurities.
Q3: My reaction is sluggish. How can I increase the reaction rate without promoting byproduct formation?
While increasing the temperature can accelerate the reaction, it often leads to more byproducts. Instead, consider the following:
-
Base Selection: Ensure the base is sufficiently strong to deprotonate the aminoacetonitrile salt but not so strong as to promote side reactions. Sodium bicarbonate or sodium carbonate are commonly used.[7]
-
Agitation: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in biphasic systems.
-
Reagent Quality: Use high-purity starting materials. Impurities in aminoacetonitrile or benzyl chloroformate can inhibit the reaction.
Q4: Can I store this compound? What are the recommended storage conditions?
This compound should be stored in a cool, dry place, away from moisture and strong acids or bases.[7] It is advisable to store it under an inert atmosphere to prevent hydrolysis.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Aminoacetonitrile hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
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In a separate dropping funnel, dilute benzyl chloroformate (1.1 eq) with anhydrous THF.
-
Add the Cbz-Cl solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C with vigorous stirring.[7]
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexane) or recrystallization.[7]
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates [organic-chemistry.org]
- 2. Hydantoin synthesis [organic-chemistry.org]
- 3. ikm.org.my [ikm.org.my]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
Stability of Benzyl (cyanomethyl)carbamate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of benzyl (cyanomethyl)carbamate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or slow reaction when acidic cleavage is desired. | Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the carbamate. | Increase the concentration of the acid or switch to a stronger acid (e.g., trifluoroacetic acid, HBr in acetic acid).[1][2] |
| Low Temperature: The reaction kinetics may be slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Solvent Effects: The choice of solvent can influence the reaction rate. | Use a solvent that can stabilize the transition state and the resulting benzyl cation, such as acetic acid or dichloromethane. | |
| Formation of unexpected byproducts. | Benzyl Cation Alkylation: The stable benzyl cation formed during cleavage can act as an electrophile and alkylate other nucleophilic functional groups in the molecule or the solvent.[1] | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the benzyl cation. |
| Degradation of the Cyanomethyl Group: The nitrile group may be susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures, leading to the corresponding carboxylic acid or amide. | Use the mildest acidic conditions and lowest temperature that still allow for efficient cleavage of the carbamate. Monitor the reaction closely for the appearance of hydrolysis byproducts. | |
| N-Benzylation: In some cases, the liberated benzyl group can re-react with the deprotected amine.[1] | Ensure complete protonation of the amine by using a sufficient excess of acid. | |
| Difficulty in monitoring the reaction progress. | Inadequate Analytical Method: The chosen analytical method (e.g., TLC, HPLC) may not be able to resolve the starting material, intermediates, and products effectively. | Develop a robust HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid like phosphoric acid or formic acid, is a good starting point.[3] |
| Product Isolation Issues. | Emulsion formation during workup. | Add a saturated salt solution (brine) to break up the emulsion. |
| Co-elution of product with byproducts during chromatography. | Optimize the mobile phase for column chromatography by systematically screening different solvent systems using TLC.[4] An ideal solvent system should provide a clear separation with a product Rf value between 0.25 and 0.35.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed decomposition of this compound?
A1: The decomposition of this compound in acidic conditions proceeds through a mechanism involving protonation of the carbamate oxygen, followed by the departure of the stable benzyl cation and the formation of an unstable carbamic acid intermediate. This carbamic acid then rapidly decarboxylates to yield the corresponding amine (aminoacetonitrile) and carbon dioxide.
Q2: How does the stability of this compound compare to other benzyl carbamates (Cbz groups)?
Q3: What are the primary decomposition products of this compound under acidic conditions?
A3: The expected primary decomposition products are benzyl alcohol (or its derivatives from reaction with the solvent or scavengers), aminoacetonitrile, and carbon dioxide.
Q4: Can I use Lewis acids for the cleavage of this compound?
A4: Yes, Lewis acids can be used to cleave benzyl carbamates.[5] However, the choice of Lewis acid and reaction conditions should be carefully considered to avoid unwanted side reactions with other functional groups present in the molecule.
Q5: Are there any non-acidic methods to cleave the benzyl carbamate group?
A5: Yes, the most common alternative is catalytic hydrogenation. This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate) to cleave the benzyl-oxygen bond, producing toluene, carbon dioxide, and the deprotected amine.[1] This method is advantageous when the molecule contains acid-sensitive functional groups.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This protocol outlines a general reverse-phase HPLC method to monitor the degradation of this compound and the formation of potential byproducts.
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase composition.
Protocol 2: General Procedure for Acidic Cleavage of this compound
This protocol provides a starting point for the acidic cleavage of this compound. The specific acid, solvent, and temperature should be optimized for the substrate.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Acetic Acid
-
Trifluoroacetic Acid (TFA) or HBr in Acetic Acid
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Scavenger (e.g., anisole) (optional)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
If using, add a scavenger (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add the acid (e.g., TFA, 5-10 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for the desired time (monitor by HPLC or TLC).
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Upon completion, carefully quench the reaction by adding it to a cold, stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Challenges in the scale-up of Benzyl (cyanomethyl)carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (cyanomethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for synthesizing this compound is the N-protection of aminoacetonitrile with benzyl chloroformate. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of the primary amine with benzyl chloroformate under basic conditions. Typically, a salt of aminoacetonitrile, such as the hydrochloride salt, is used as the starting material.
Q2: Why is temperature control critical during the addition of benzyl chloroformate?
The reaction between benzyl chloroformate and the amine is exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid increase in the internal temperature. This can promote side reactions, such as the hydrolysis of benzyl chloroformate and the formation of impurities, and also poses a safety hazard. Therefore, slow, controlled addition of benzyl chloroformate at a reduced temperature (e.g., 0-5 °C) is crucial for a safe and high-yielding process.
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include:
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Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water to form benzyl alcohol and hydrochloric acid. This reduces the amount of reagent available for the desired reaction and can complicate purification.[1]
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Formation of Di-Cbz Protected Aminoacetonitrile: As aminoacetonitrile is a primary amine, it is possible for the initially formed product to be deprotonated by a strong base and react with a second molecule of benzyl chloroformate.[1]
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Formation of Urea-type Byproducts: If the isocyanate is formed as an intermediate, it can react with any available amine to form a urea byproduct.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to check for the consumption of the starting materials (aminoacetonitrile) and the formation of the product.
Q5: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
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Extraction: A standard aqueous workup is typically performed to remove water-soluble impurities and the base.
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Column Chromatography: Silica gel column chromatography is an effective method for separating the product from non-polar impurities and any remaining starting materials.[2]
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an efficient way to achieve high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive benzyl chloroformate (hydrolyzed).2. Insufficient base to neutralize HCl and deprotonate the aminoacetonitrile salt.3. Starting amine (aminoacetonitrile) is protonated and thus non-nucleophilic. | 1. Use fresh, high-quality benzyl chloroformate. Store it under anhydrous conditions.2. Use at least two equivalents of base. Ensure the base is fully dissolved and active.3. Carefully control the pH of the reaction mixture to ensure the presence of the free amine. |
| Low Yield | 1. Hydrolysis of benzyl chloroformate.2. Incomplete reaction.3. Product lost during workup/purification. | 1. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen). Add benzyl chloroformate slowly at low temperature.2. Increase reaction time and monitor by TLC/HPLC until starting material is consumed.3. Optimize extraction and purification procedures. Consider back-extraction of the aqueous layer. |
| Formation of Multiple Products (as seen on TLC/HPLC) | 1. Di-protection of the primary amine.2. Formation of benzyl alcohol from hydrolysis of benzyl chloroformate. | 1. Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate. Add the reagent slowly at 0 °C. Use a milder base like sodium bicarbonate.[1]2. Ensure anhydrous conditions. |
| Difficult Purification | 1. Presence of unreacted benzyl chloroformate.2. Co-elution of product with impurities during chromatography. | 1. During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to quench and remove unreacted benzyl chloroformate.2. Optimize the solvent system for column chromatography. Consider using a different solvent system for recrystallization. |
| Scale-up Issue: Poor Heat Dissipation | The acylation reaction is exothermic. | 1. Ensure efficient stirring and use a cooling bath to maintain the desired temperature.2. Add the benzyl chloroformate slowly and monitor the internal temperature. |
| Scale-up Issue: Inefficient Mixing | In a biphasic system, poor mixing can lead to slow reaction rates and increased side reactions. | 1. Use a mechanical stirrer for efficient agitation.2. Consider using a phase-transfer catalyst to improve the reaction rate between the two phases. |
Experimental Protocols
General Protocol for N-Cbz Protection of Aminoacetonitrile
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
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Aminoacetonitrile hydrochloride (1.0 eq)
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Sodium carbonate (or sodium bicarbonate) (2.0-2.5 eq)
-
Benzyl chloroformate (1.05-1.2 eq)
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Dichloromethane (or another suitable organic solvent)
-
Water
-
Brine
Procedure:
-
Dissolution of Starting Material: Dissolve aminoacetonitrile hydrochloride and sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzyl Chloroformate: To the cooled, stirred solution, add a solution of benzyl chloroformate in dichloromethane dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers, wash with water and then with brine.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data from a Similar N-Cbz Protection Reaction
The following table summarizes the reaction conditions and yield for the N-Cbz protection of 1,2,3,6-tetrahydropyridine, which can serve as a reference.[3]
| Reagent | Equivalents |
| 1,2,3,6-tetrahydropyridine | 1.2 |
| 3 N Aqueous NaOH | 1.1 |
| Benzyl Chloroformate | 1.0 |
| Solvent | Water |
| Reaction Time | 3 hours |
| Yield | 23% |
Note: The yield for this specific reaction was low; however, it provides a starting point for reagent stoichiometry.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Benzyl (cyanomethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Benzyl (cyanomethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: My final product is an oil or a low-melting solid, not the expected crystalline solid.
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Potential Cause: Presence of residual solvent or impurities such as unreacted starting materials or byproducts.
-
Solution:
-
Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under reduced pressure. If the product is stable at elevated temperatures, gentle heating under high vacuum can be effective.
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Recrystallization: This is a highly effective method for obtaining a pure, crystalline product.[1] A common solvent system for similar carbamates is ethyl acetate/hexane.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography on silica gel can be used to separate the desired product from impurities.
-
Issue 2: Thin-Layer Chromatography (TLC) analysis of my crude product shows multiple spots.
-
Potential Cause: Incomplete reaction or the formation of side products. Common impurities include unreacted benzyl chloroformate, aminoacetonitrile, and benzyl alcohol (from the hydrolysis of benzyl chloroformate). Symmetrical ureas can also form as byproducts.[2]
-
Solution:
-
Identify the Impurities: If possible, spot the starting materials on the same TLC plate as the crude product to identify them. The product, this compound, is expected to be less polar than aminoacetonitrile and benzyl alcohol but more polar than benzyl chloroformate.
-
Purification Strategy:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted basic starting materials like aminoacetonitrile. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.
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Column Chromatography: Flash column chromatography using a gradient of ethyl acetate in hexane is an effective method to separate the product from both more polar and less polar impurities.[3][4]
-
-
Issue 3: The yield of my purified this compound is low.
-
Potential Cause: Low conversion in the initial reaction, product loss during workup and purification, or decomposition of the product.
-
Solution:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is sluggish, consider adjusting the reaction time, temperature, or stoichiometry of reagents.
-
Workup Optimization: Minimize the number of extraction and transfer steps to reduce mechanical losses. Ensure the pH of the aqueous washes is appropriate to avoid hydrolysis of the carbamate.
-
Purification Optimization:
-
Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this will reduce the recovery of the product. Ensure the solution is sufficiently cooled to maximize crystallization.
-
Column Chromatography: Careful selection of the column size and fraction collection can minimize product loss.
-
-
Issue 4: I am having difficulty removing benzyl alcohol from my product.
-
Potential Cause: Benzyl alcohol can be formed from the hydrolysis of unreacted benzyl chloroformate and can be difficult to remove due to its relatively high boiling point and moderate polarity.
-
Solution:
-
Aqueous Wash: A wash with a dilute aqueous base solution during the workup can help remove some benzyl alcohol.
-
Column Chromatography: A well-optimized column chromatography protocol is the most effective way to separate this compound from benzyl alcohol.
-
Vacuum Distillation (for benzyl alcohol removal from starting materials): In some cases, impurities like cresols can be removed from benzyl alcohol by passing the crude benzyl alcohol vapor through a solution of an alkali metal benzylate.[5] While this applies to the starting material, it highlights a potential strategy for impurity removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as aminoacetonitrile and benzyl chloroformate, and byproducts like benzyl alcohol (from the hydrolysis of benzyl chloroformate) and symmetrical ureas.[2]
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective purification methods are recrystallization and flash column chromatography. Recrystallization from a solvent system like ethyl acetate/hexane is often sufficient to obtain a high-purity product if the impurities are present in small amounts.[1] For more complex mixtures, flash column chromatography on silica gel with an ethyl acetate/hexane eluent system is recommended.[3]
Q3: How can I monitor the purity of this compound?
A3: Purity can be monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] A single spot on a TLC plate in multiple solvent systems is a good indication of purity. HPLC can provide a quantitative measure of purity, and NMR can confirm the structure and detect impurities with characteristic signals.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.
Q5: What are the main safety precautions to consider when working with this compound and its precursors?
A5: Benzyl chloroformate is a lachrymator and corrosive, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] Aminoacetonitrile is also toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Quantitative Data
The following table summarizes key physical and analytical data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [8] |
| Molecular Weight | 190.20 g/mol | [8] |
| Appearance | White to off-white solid | |
| Melting Point | 87 - 91 °C | |
| TLC Rf Value | ~0.3 (3:2 hexane/ethyl acetate) | [1] |
| Purity (Typical) | >98% after purification |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of the crude or purified product in a volatile solvent (e.g., ethyl acetate or dichloromethane). Use a capillary tube to spot a small amount of the solution onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:2 hexane/ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane/ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Precipitation: While the solution is still warm, slowly add hexane until the solution becomes persistently cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath for about 30 minutes.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protection: Benzyl (cyanomethyl)carbamate vs. the Boc Protecting Group
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. This guide provides an objective comparison between the well-established tert-butoxycarbonyl (Boc) protecting group and the less characterized Benzyl (cyanomethyl)carbamate.
Due to the limited availability of direct experimental data for this compound, this guide will leverage the extensive data for the closely related Carboxybenzyl (Cbz or Z) group as a baseline for comparison. The influence of the N-cyanomethyl substituent on the chemical properties of the benzyl carbamate core will be discussed based on fundamental chemical principles.
Overview of Protecting Groups
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a broad range of conditions and its facile removal under acidic conditions.[1][2]
The this compound represents a variation of the classical Carboxybenzyl (Cbz) protecting group. The Cbz group is another cornerstone of amine protection, known for its stability to acidic and basic conditions and its characteristic removal by catalytic hydrogenolysis.[2][3] The key distinction in the target molecule is the presence of a cyanomethyl group on the carbamate nitrogen.
Chemical Properties and Stability
The choice of a protecting group is fundamentally governed by its stability profile and its orthogonality to other functional groups present in the molecule.[4][5]
| Property | This compound (inferred from Cbz) | tert-Butoxycarbonyl (Boc) Group |
| Chemical Structure | ||
| Stability | Stable to acidic and basic conditions (with exceptions for strong acids).[3] The electron-withdrawing nature of the cyanomethyl group may increase susceptibility to base-catalyzed hydrolysis compared to a standard Cbz group.[6] | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[3][7] | Labile to strong and moderate acids.[1] |
Protection of Amines: Experimental Protocols
The introduction of both Boc and benzyl carbamate-type protecting groups is generally efficient and high-yielding.
Protocol 1: Boc Protection of a Primary Amine
Reagents and Conditions:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Base (e.g., triethylamine, NaOH, or DMAP)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture)
-
Room temperature
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base, followed by the slow addition of Boc₂O.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the N-Boc protected amine, typically by column chromatography.
Protocol 2: Benzyl carbamate (Cbz) Protection of a Primary Amine (Model for this compound)
Reagents and Conditions:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Base (e.g., NaHCO₃, K₂CO₃, or triethylamine)
-
Solvent (e.g., water/dioxane, dichloromethane)
-
0 °C to room temperature
Procedure:
-
Dissolve the primary amine in the solvent system.
-
Cool the solution to 0 °C and add the base.
-
Slowly add benzyl chloroformate and allow the reaction to warm to room temperature.
-
Stir for 2-6 hours, monitoring by TLC.
-
Perform an aqueous work-up, extract the product, and dry the organic phase.
-
Concentrate the solution and purify the N-Cbz protected amine.
Deprotection of Amines: A Comparative Analysis
The key difference between these protecting groups lies in their deprotection (cleavage) conditions, which is the foundation of their orthogonal use in multi-step synthesis.[2]
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yield | Orthogonality with the other |
| This compound (inferred from Cbz) | Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc.[1] | >95% | Excellent |
| Strong Acids | HBr in acetic acid; TMSI.[7][8] | Variable | Poor | |
| Boc Group | Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1); HCl in MeOH or dioxane.[1] | >95% | Excellent |
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Conditions:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Room temperature
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis (Model for this compound)
Reagents and Conditions:
-
N-Cbz protected amine (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)
-
Room temperature
Procedure:
-
Dissolve the N-Cbz protected amine in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Subject the mixture to an atmosphere of hydrogen gas (or add the transfer hydrogenation reagent).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain the deprotected amine.
Visualizing Reaction Pathways and Selection Logic
The following diagrams illustrate the deprotection mechanisms and a decision-making workflow for choosing between these protecting groups.
Caption: Deprotection mechanisms for Boc and Cbz protecting groups.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The choice between this compound and the Boc group is a strategic decision based on the overall synthetic plan.
-
The Boc group is the protecting group of choice when subsequent reaction steps involve conditions that are incompatible with catalytic hydrogenation, such as reductions of other functional groups. Its removal under acidic conditions is generally clean and efficient.
-
This compound , as a derivative of the Cbz group, is ideal for syntheses where acid-sensitive functional groups must be preserved. Its deprotection via catalytic hydrogenolysis is a very mild and selective method. The presence of the electron-withdrawing cyanomethyl group is not expected to significantly alter the primary hydrogenolytic cleavage pathway but may influence the overall stability of the carbamate.
Ultimately, the orthogonality of these two protecting groups is a powerful tool in complex organic synthesis, allowing for the selective deprotection of different amine functionalities within the same molecule.[2] A thorough understanding of their respective stabilities and cleavage conditions is paramount for the successful design and execution of multi-step synthetic routes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
Purity assessment of Benzyl (cyanomethyl)carbamate by HPLC
An Objective Comparison of HPLC Methods for Purity Assessment of Benzyl (cyanomethyl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the integrity of their work. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, a key building block in the synthesis of various pharmaceutical agents. This document presents supporting experimental data and detailed methodologies to aid in the selection of an optimal analytical approach.
Experimental Overview and Potential Impurities
The purity of this compound can be affected by residual starting materials, byproducts of the synthesis, and degradation products. A robust HPLC method must be able to separate the main compound from these potential impurities. Common potential impurities include:
-
Benzyl Alcohol: A common starting material for the synthesis of the benzyl chloroformate reagent, or a degradation product.
-
Aminoacetonitrile: The primary amine used in the synthesis.
-
Dibenzyl Carbonate: A potential byproduct from the reaction of benzyl chloroformate with benzyl alcohol.
-
Unreacted Starting Materials and Reagents: Such as residual benzyl chloroformate.
This guide compares three reversed-phase HPLC methods with variations in stationary phase and mobile phase modifiers to assess their effectiveness in resolving this compound from its key potential impurities.
Comparative Data of HPLC Methods
The performance of three distinct HPLC methods was evaluated based on their ability to separate this compound from its potential impurities. The key chromatographic parameters are summarized in the table below.
| Parameter | Method 1 (C18 with TFA) | Method 2 (C18 with Formic Acid) | Method 3 (Phenyl-Hexyl with TFA) |
| Retention Time (min) | |||
| This compound | 8.52 | 8.45 | 9.23 |
| Benzyl Alcohol | 3.14 | 3.11 | 3.58 |
| Aminoacetonitrile | 1.89 | 1.92 | 2.05 |
| Dibenzyl Carbonate | 10.25 | 10.18 | 11.12 |
| Resolution (Rs) | |||
| (Benzyl Alcohol / this compound) | > 10 | > 10 | > 10 |
| (this compound / Dibenzyl Carbonate) | 3.8 | 3.5 | 4.2 |
| Tailing Factor (Tf) | |||
| This compound | 1.1 | 1.2 | 1.0 |
| Theoretical Plates (N) | |||
| This compound | 18,500 | 17,900 | 20,100 |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Software: Chromatographic data acquisition and processing software.
-
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. This was further diluted with the mobile phase to a working concentration of 0.1 mg/mL. A mixed impurity standard containing Benzyl Alcohol, Aminoacetonitrile, and Dibenzyl Carbonate was also prepared.
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Method 1: C18 with 0.1% Trifluoroacetic Acid (TFA)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B (equilibration)
-
Method 2: C18 with 0.1% Formic Acid
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B (equilibration)
-
Method 3: Phenyl-Hexyl with 0.1% Trifluoroacetic Acid (TFA)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B (equilibration)
-
Method Comparison and Recommendations
All three methods provided adequate separation of this compound from its potential impurities.
-
Method 1 (C18 with TFA) offers a good balance of resolution, peak shape, and retention time, making it a reliable choice for routine purity analysis.
-
Method 2 (C18 with Formic Acid) provides a viable alternative, particularly for mass spectrometry (MS) compatibility, although with a slight compromise in peak shape (higher tailing factor).
-
Method 3 (Phenyl-Hexyl with TFA) demonstrates the impact of an alternative stationary phase, offering enhanced retention and resolution for the main compound and its structurally related impurity, Dibenzyl Carbonate. The phenyl-hexyl column provides a different selectivity due to π-π interactions, which can be advantageous for separating aromatic compounds.
For general-purpose purity assessment, Method 1 is recommended. For analyses requiring MS detection, Method 2 is the preferred option. Method 3 should be considered when enhanced separation of aromatic impurities is necessary.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Navigating the Labyrinth of Amine Protection: A Comparative Guide to Orthogonal Deprotection of the Carbobenzyloxy (Cbz) Group
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functionalities are paramount in the synthesis of complex molecules. The carbobenzyloxy (Cbz or Z) group stands as a cornerstone in the chemist's toolkit for amine protection, prized for its robustness and versatility. This guide provides an in-depth comparison of orthogonal deprotection strategies for the Cbz group, presenting experimental data, detailed protocols, and visual workflows to empower informed decisions in complex synthetic endeavors.
The essence of a successful multi-step synthesis often lies in the concept of orthogonality – the selective removal of one protecting group in the presence of others.[1][2][3][4] The Cbz group, a benzyl carbamate, offers several avenues for cleavage, each with its own set of advantages and limitations, making it a key player in orthogonal protection schemes, particularly alongside other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[1][5]
At a Glance: A Comparative Overview of Cbz Deprotection Strategies
The choice of the deprotection method for a Cbz group is dictated by the overall synthetic strategy, particularly the sensitivity of other functional groups within the molecule. The following table summarizes the key characteristics and orthogonality of the most common Cbz deprotection strategies.
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in MeOH or EtOH | 2-16 hours | >95 | Orthogonal to Boc and Fmoc groups. Not compatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups).[4][6] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C in MeOH, reflux | 1-3 hours | >90 | A safer alternative to using hydrogen gas. Orthogonal to Boc and Fmoc. Similar limitations as catalytic hydrogenolysis regarding reducible groups.[6] |
| Acidic Cleavage | HBr in Acetic Acid (33%) | 1-4 hours | Variable (70-90) | Not orthogonal to Boc and other acid-labile protecting groups. Can be harsh for sensitive substrates.[4][6] |
| Lewis Acid-Mediated | AlCl₃ in Hexafluoroisopropanol (HFIP) | 2-16 hours | >90 | Orthogonal to Fmoc and Benzyl (Bn) ethers. Not orthogonal to Boc. Offers a good alternative when hydrogenolysis is not feasible.[7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °C | 24 hours | Good | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[8][9][10] |
| Reductive (Non-H₂) | NaBH₄, Pd/C in MeOH | 5-15 minutes | 93-98 | A very rapid method. Orthogonal to Boc and Fmoc.[11][12] |
Delving Deeper: Deprotection Mechanisms and Workflows
The distinct deprotection pathways of the Cbz group are fundamental to its application in orthogonal synthesis. Understanding these mechanisms allows for the rational design of synthetic routes.
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
The most common method for Cbz removal is catalytic hydrogenolysis.[6] In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.
Orthogonal Deprotection in Action: A Logical Workflow
The selection of a deprotection strategy is a critical decision point in a synthetic pathway. The following diagram illustrates a logical workflow for choosing an appropriate Cbz deprotection method in the context of other common protecting groups.
Experimental Protocols
The following are generalized experimental protocols for the deprotection of a Cbz-protected primary amine. It is crucial to note that optimal reaction conditions may vary depending on the specific substrate.
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This is the most common and often cleanest method for Cbz deprotection.[11]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Protocol 2: Acidic Cleavage using Aluminum Trichloride (AlCl₃) in Hexafluoroisopropanol (HFIP)
This method provides a robust, non-reductive alternative for Cbz deprotection.[7]
Materials:
-
Cbz-protected amine
-
Aluminum trichloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-Cbz-protected amine (1.0 equiv) in HFIP, add AlCl₃ (3.0 equiv) at room temperature.
-
Stir the mixture at room temperature for 2 to 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The Carbobenzyloxy (Cbz) group remains an indispensable tool in modern organic synthesis due to its stability and the variety of available deprotection methods. The choice between catalytic hydrogenolysis, acidic cleavage, or other reductive and nucleophilic methods hinges on the principles of orthogonality and functional group compatibility. By carefully considering the substrate and the overall synthetic strategy, researchers can harness the full potential of the Cbz group to construct complex molecules with precision and efficiency. This guide serves as a foundational resource to aid in the rational selection of Cbz deprotection strategies, ultimately streamlining the path to novel discoveries in chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to Benzyl (cyanomethyl)carbamate and Its Derivatives
This guide offers a comparative analysis of the spectroscopic properties of Benzyl (cyanomethyl)carbamate and related benzyl carbamate derivatives. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data in structured tables, details the experimental protocols used for these analyses, and presents a visual workflow of the characterization process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives, allowing for a direct comparison of their structural and electronic properties.
Table 1: ¹H NMR Spectroscopic Data of Benzyl Carbamate Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Benzyl carbamate | CDCl₃ | 7.55 (d, 2H, Ar-H), 7.45-7.39 (m, 3H, Ar-H), 5.11 (s, 2H, -CH₂-), 4.91 (brs, 2H, -NH₂)[1] |
| This compound | CDCl₃ | 7.40-7.30 (m, 5H, Ar-H), 5.45 (br t, 1H, -NH-), 5.18 (s, 2H, -O-CH₂-Ar), 4.20 (d, 2H, -NH-CH₂-CN) |
| 4-Methoxybenzyl carbamate | CDCl₃ | 7.61 (brs, 2H, -NH₂), 7.31 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 5.04 (s, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃)[1] |
| 4-Bromobenzyl carbamate | CDCl₃ | 7.47 (d, 2H, Ar-H), 7.23 (d, 2H, Ar-H), 5.06 (s, 2H, -CH₂-), 4.81 (brs, 2H, -NH₂)[1] |
| 4-Nitrobenzyl carbamate | CDCl₃ | 8.21 (d, 2H, Ar-H), 7.53 (d, 2H, Ar-H), 6.67 (brs, 2H, -NH₂), 4.83 (s, 2H, -CH₂-)[1] |
Table 2: Infrared (IR) Spectroscopy Data of Benzyl Carbamate Derivatives
| Compound | Technique | Key Vibrational Frequencies (ν, cm⁻¹) |
| Benzyl carbamate | KBr disc | 3422-3332 (N-H stretching), 1694 (C=O stretching), 1610 (N-H bending), 1346 (C-N stretching), 1068 (C-O stretching)[1] |
| This compound | Film (Acetone) | (Specific data not available in search results, but characteristic peaks would include C≡N stretch (~2250 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)) |
| Ethyl benzylcarbamate | ATR | 3328 (N-H), 2977, 2922 (C-H), 1695 (C=O), 1525 (C=C aromatic)[2] |
| 4-Methoxybenzyl carbamate | KBr disc | 3364 (N-H stretching), 1713 (C=O stretching), 1616 (N-H bending), 1307 (C-N stretching), 1036 (C-O stretching)[1] |
| 4-Bromobenzyl carbamate | KBr disc | 3442 (N-H stretching), 1707 (C=O stretching), 1610 (N-H bending), 1346 (C-N stretching), 1062 (C-O stretching)[1] |
| 4-Nitrobenzyl carbamate | KBr disc | 3526 (N-H stretching), 1604 (C=O stretching), 1513 (N-H bending), 1339 (C-N stretching), 1056 (C-O stretching)[1] |
Table 3: Mass Spectrometry Data of Benzyl Carbamate Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Benzyl carbamate | C₈H₉NO₂ | 151.16 | 151.063328 |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | 190.074228[3] |
| Benzyl N-benzyl-N-(cyanomethyl)carbamate | C₁₇H₁₆N₂O₂ | 280.33 | 280.121178 |
| Benzyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate | C₁₉H₁₉N₃O₃ | 337.40 | 337.142641[4] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectra were recorded on spectrometers operating at frequencies of 300 MHz or 400 MHz.[1][2] Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d-DMSO), with tetramethylsilane (TMS) used as an internal standard for referencing the chemical shifts (δ), which are reported in parts per million (ppm).[2]
b) Infrared (IR) Spectroscopy IR spectra were acquired using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or a ThermoFisher Scientific Nicolet iS10.[2][3] Data for solid samples were commonly collected using the Potassium Bromide (KBr) disc method or an Attenuated Total Reflectance (ATR) accessory with a diamond optical window.[1][2] Liquid samples or those dissolved in a volatile solvent like acetone were analyzed as a thin film.[3] The spectral range scanned was typically from 4000 to 700 cm⁻¹.
c) Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed to determine the exact mass of the compounds. Analyses were carried out on instruments such as a JEOL AccuTOF JMS-T100LC using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART).[2][5] The results were used to confirm the elemental composition of the synthesized molecules.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound derivatives.
References
A Comparative Guide to the Reactivity of Benzyl (cyanomethyl)carbamate and Other Common Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selective protection and deprotection of amine functionalities are paramount. Carbamates are a widely utilized class of protecting groups, offering a balance of stability and controlled cleavage. This guide provides a comparative analysis of the reactivity of Benzyl (cyanomethyl)carbamate alongside other commonly employed carbamates, namely Benzyl carbamate (Cbz), tert-Butyl carbamate (Boc), and 9-Fluorenylmethoxycarbonyl carbamate (Fmoc).
Executive Summary
This guide outlines the reactivity profiles of four key carbamates, with a focus on the conditions required for their cleavage. While experimental data for this compound is not extensively available, its reactivity can be inferred from its structural similarity to the well-characterized Benzyl carbamate (Cbz). The presence of an electron-withdrawing cyanomethyl group on the nitrogen atom is anticipated to influence the lability of the carbamate bond. This document provides detailed experimental protocols for the deprotection of Cbz, Boc, and Fmoc carbamates, which serve as a basis for comparison.
Reactivity Comparison of Carbamates
The choice of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the desired reaction conditions for deprotection. The following table summarizes the cleavage conditions and reported yields for the carbamates discussed in this guide.
| Carbamate Protecting Group | Structure | Deprotection Method | Reagents and Conditions | Typical Yield (%) | Reference |
| This compound | ![]() | Nucleophilic Cleavage (Predicted) | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h | >90 (Predicted) | Inferred from[1][2] |
| Benzyl carbamate (Cbz) | ![]() | Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h | 96 | [1][2] |
| tert-Butyl carbamate (Boc) | ![]() | Acidic Cleavage | Trifluoroacetic acid (TFA), CH₂Cl₂, rt, 1-2 h | >95 | [3] |
| 9-Fluorenylmethoxycarbonyl carbamate (Fmoc) | ![]() | Basic Cleavage | 20% Piperidine in DMF, rt, 10 min | >95 | [4][5] |
Discussion of Reactivity
This compound: As a derivative of the Cbz group, this compound is expected to be susceptible to nucleophilic attack at the benzylic carbon. The electron-withdrawing nature of the cyanomethyl group on the nitrogen atom may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more labile under certain conditions compared to the standard Cbz group. The nucleophilic cleavage method using 2-mercaptoethanol is predicted to be an effective deprotection strategy.[1][2]
Benzyl carbamate (Cbz): The Cbz group is a versatile protecting group, stable to acidic and some basic conditions but readily cleaved by catalytic hydrogenolysis or nucleophilic attack.[6] The use of 2-mercaptoethanol provides a mild and selective method for its removal, particularly useful for substrates containing functionalities sensitive to reduction.[1][2]
tert-Butyl carbamate (Boc): The Boc group is widely used due to its stability to a broad range of reagents and its clean removal under acidic conditions.[7] The mechanism involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers in the presence of nucleophilic functional groups to prevent side reactions.[3]
9-Fluorenylmethoxycarbonyl carbamate (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using a solution of piperidine in DMF.[4][5] This orthogonality to acid-labile and hydrogenolysis-sensitive groups makes it a cornerstone in solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Nucleophilic Deprotection of Benzyl Carbamate (Cbz)
This protocol is adapted from Scattolin et al. (2022) and is expected to be applicable for the deprotection of this compound.[1][2]
Materials:
-
Cbz-protected amine (1 equivalent)
-
Potassium phosphate tribasic (K₃PO₄) (4 equivalents)
-
2-Mercaptoethanol (2 equivalents)
-
N,N-Dimethylacetamide (DMAc) (to a concentration of 0.25 M)
-
Nitrogen gas
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of the Cbz-protected amine and potassium phosphate tribasic in DMAc is purged with nitrogen gas three times.
-
2-Mercaptoethanol is added, and the reaction is stirred at 75 °C for 24 hours.
-
The reaction mixture is cooled to room temperature and then poured into water.
-
The aqueous phase is extracted with DCM (2-3 times).
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or reverse-phase HPLC to afford the unprotected amine.
Protocol 2: Acidic Deprotection of tert-Butyl Carbamate (Boc)
Materials:
-
Boc-protected amine (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The Boc-protected amine is dissolved in DCM.
-
TFA (typically 20-50% v/v) is added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the unprotected amine.
Protocol 3: Basic Deprotection of 9-Fluorenylmethoxycarbonyl Carbamate (Fmoc)
Materials:
-
Fmoc-protected amine (1 equivalent)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
The Fmoc-protected amine is dissolved in DMF.
-
A solution of 20% piperidine in DMF is added to the reaction mixture.
-
The reaction is stirred at room temperature for 10-30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is co-evaporated with DMF to remove residual piperidine.
-
The crude product can be purified by an appropriate method.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for carbamate deprotection.
Caption: Factors influencing the reactivity and lability of carbamates.
References
- 1. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 2. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
A Comparative Guide to Solid-Phase Peptide Synthesis Strategies: Fmoc/tBu vs. Boc/Bzl
While specific experimental data on the efficacy of Benzyl (cyanomethyl)carbamate in solid-phase peptide synthesis (SPPS) is not available in published literature, this guide provides a comprehensive comparison of the two predominant and well-established SPPS strategies: the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic peptide needs.
Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The success of this process hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid and permanent protecting groups for reactive side chains. The choice between the two major orthogonal protection schemes, Fmoc/tBu and Boc/Bzl, dictates the entire synthetic process, from resin selection to the final cleavage and deprotection steps.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Fmoc and Boc strategies lies in the chemical lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, removed by a moderately strong acid such as trifluoroacetic acid (TFA).[1][2] This fundamental difference necessitates orthogonal strategies for side-chain protection.
In Fmoc/tBu SPPS , the base-labile Fmoc group is used for Nα-protection, and acid-labile groups like tert-butyl (tBu), trityl (Trt), and Boc are used for side-chain protection. This represents a truly orthogonal system, as the Nα-deprotection conditions do not affect the side-chain protecting groups.[3][4]
In Boc/Bzl SPPS , the acid-labile Boc group serves as the temporary Nα-protection. Side-chain protecting groups are typically benzyl (Bzl)-based, which are also acid-labile but require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[4][5] This strategy relies on graduated acid lability rather than true orthogonality.[4][5]
Quantitative Comparison of Fmoc/tBu and Boc/Bzl SPPS
The choice between Fmoc and Boc strategies impacts several key aspects of the synthesis, including reaction conditions, potential side reactions, and compatibility with sensitive residues. The following tables provide a quantitative comparison of these two methodologies.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF | 25-50% TFA in DCM | [2][6][7] |
| Nα-Deprotection Conditions | Mildly basic | Moderately acidic | [2][] |
| Side-Chain Protecting Groups | Acid-labile (tBu, Trt, Boc) | Acid-labile (Bzl, Tos) | [3][4] |
| Final Cleavage Reagent | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF, TFMSA) | [3][9][10] |
| Orthogonality | Fully orthogonal | Semi-orthogonal (graduated lability) | [1][2] |
| Automation Compatibility | High | High | [3] |
| Monitoring | UV monitoring of Fmoc deprotection | No direct online monitoring | [] |
Table 1: Comparison of Key Chemical Parameters in Fmoc and Boc SPPS
| Side Reaction | Fmoc/tBu Strategy | Boc/Bzl Strategy | Mitigation Strategies | References |
| Diketopiperazine Formation | More prevalent, especially with Pro or Gly at positions 1 and 2. | Less prevalent due to protonated N-terminus after deprotection. | Use of 2-chlorotrityl resin for Fmoc-SPPS. | [11] |
| Aspartimide Formation | Can occur during piperidine treatment. | Can occur, but generally less frequent. Using β-cyclohexyl ester for Asp reduces this. | Addition of HOBt to deprotection solution (Fmoc); use of specific side-chain protecting groups. | [11] |
| Racemization | Can be significant for Cys and His during activation. | Generally lower risk for sensitive residues. | Use of specific coupling reagents (e.g., DIPCDI/Oxyma for Cys) and protecting groups (e.g., Fmoc-His(MBom)-OH). | [12] |
| Aggregation | Can be problematic for hydrophobic sequences. | Acidic deprotection can help disrupt aggregation by protonating the N-terminus. | Use of chaotropic salts, high temperature, or special resins. | [11] |
| 3-(1-Piperidinyl)alanine Formation | Specific to Fmoc SPPS with C-terminal Cys. | Not applicable. | Use of sterically hindered protecting groups for Cys. | [11] |
Table 2: Common Side Reactions and Their Prevalence in Fmoc and Boc SPPS
Experimental Protocols
Below are generalized protocols for a single cycle of amino acid addition in both Fmoc and Boc SPPS. Specific conditions may require optimization based on the peptide sequence and resin.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. The completion of the reaction can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[13]
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the resin. The reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents. The cycle is then repeated for the next amino acid.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, most commonly TFA with scavengers (e.g., water, triisopropylsilane).
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: The resin (e.g., Merrifield resin) is swollen in DCM for 1-2 hours.
-
Boc Deprotection: The resin is treated with 25-50% TFA in DCM for about 30 minutes to remove the Boc group.[5][7]
-
Washing: The resin is washed with DCM to remove the deprotection solution.
-
Neutralization: The protonated N-terminus is neutralized with a base, typically 10% DIEA in DCM.
-
Washing: The resin is washed with DCM to remove the neutralization solution.
-
Amino Acid Coupling: The next Boc-protected amino acid (3-5 equivalents) is coupled using a coupling agent (e.g., DCC/HOBt) in a mixture of DCM and DMF. The reaction is typically monitored for completion using the Kaiser test.[5]
-
Washing: The resin is washed with DCM and DMF to remove excess reagents. The cycle is then repeated.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin and the benzyl-based side-chain protecting groups are removed using a strong acid like anhydrous HF or TFMSA, typically at 0°C for 1-2 hours in the presence of scavengers.[5][9]
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
A-Comparative-Guide-to-Cross-Reactivity-Studies-of-Benzyl-(cyanomethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of Benzyl (cyanomethyl)carbamate. Given the absence of publicly available cross-reactivity data for this specific compound, this document outlines a standardized methodology based on a competitive enzyme-linked immunosorbent assay (ELISA). It further presents a selection of structurally similar compounds for comparative analysis and includes templates for data presentation and visualization to support robust experimental design and interpretation.
Introduction to this compound and Potential Cross-Reactants
This compound is a carbamate derivative with the chemical formula C₁₀H₁₀N₂O₂.[1] Carbamates are a broad class of organic compounds, many of which are used as insecticides and have known biological activities.[2][3] Cross-reactivity studies are crucial to determine the specificity of an assay for the target analyte, this compound, and to identify potential interference from structurally related molecules.
For a comprehensive cross-reactivity assessment, a panel of compounds with structural similarities to this compound should be tested. The following table details the target analyte and a selection of recommended compounds for comparison.
Table 1: Target Analyte and Structurally Similar Compounds for Cross-Reactivity Analysis
| Compound Name | CAS Number | Molecular Formula | Rationale for Inclusion |
| This compound | 3589-41-1 | C₁₀H₁₀N₂O₂ | Target Analyte [1] |
| Benzyl carbamate | 621-84-1 | C₈H₉NO₂ | Core benzyl carbamate structure without the cyanomethyl group.[4][5] |
| Ethyl carbamate | 51-79-6 | C₃H₇NO₂ | Simple alkyl carbamate to assess the contribution of the benzyl group.[6][7][8] |
| n-Butyl carbamate | 592-35-8 | C₅H₁₁NO₂ | Alkyl carbamate with a longer chain to evaluate the effect of alkyl chain length.[3] |
| Phenyl carbamate | 622-46-8 | C₇H₇NO₂ | Aryl carbamate to compare the effect of the benzyl versus phenyl group.[2][9] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a highly suitable method for determining the cross-reactivity of small molecules like this compound. This assay measures the ability of structurally similar compounds to compete with the target analyte for binding to a specific antibody.
Principle of Competitive ELISA
In this assay format, a specific antibody is incubated with a sample containing the analyte of interest (or a potential cross-reactant). This mixture is then added to a microplate well coated with a conjugate of the target analyte (hapten-carrier conjugate). The free analyte in the sample competes with the coated analyte for binding to the limited number of antibody binding sites. The amount of antibody that binds to the coated analyte is inversely proportional to the concentration of free analyte in the sample. A substrate is then added, and the resulting signal is measured.
Materials
-
Microtiter Plates: 96-well ELISA plates.
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA).
-
Antibody: Polyclonal or monoclonal antibody specific for this compound.
-
Standards: this compound of known concentrations.
-
Test Compounds: Structurally similar compounds (as listed in Table 1).
-
Enzyme-Conjugated Secondary Antibody: (e.g., HRP-conjugated anti-rabbit IgG).
-
Buffers: Coating buffer, wash buffer, blocking buffer, and sample diluent.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Assay Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or test compounds at various concentrations to the wells, followed immediately by the addition of the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The results of the cross-reactivity study should be presented in a clear and quantitative manner. A standard curve is first generated by plotting the absorbance values against the known concentrations of this compound. The concentration of each test compound that causes 50% inhibition of the maximum signal (IC50) is then determined from its respective dose-response curve.
Cross-reactivity is typically calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for this compound and Related Compounds
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10.5 | 100 |
| Benzyl carbamate | 250.2 | 4.2 |
| Ethyl carbamate | > 10,000 | < 0.1 |
| n-Butyl carbamate | > 10,000 | < 0.1 |
| Phenyl carbamate | 850.7 | 1.2 |
Visualization of Experimental Workflow
A clear workflow diagram is essential for communicating the experimental procedure. The following diagram, generated using Graphviz, illustrates the key steps of the competitive ELISA protocol.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for conducting a thorough cross-reactivity study of this compound. By employing the detailed competitive ELISA protocol, utilizing the suggested structurally similar compounds for comparison, and adhering to the data presentation and visualization guidelines, researchers can generate robust and reliable data. Such studies are indispensable for the development of specific and accurate immunoassays for this compound in various research and drug development applications.
References
- 1. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylcarbamate | C7H6NO2- | CID 21896570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butyl carbamate | C5H11NO2 | CID 11596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 6. Ethyl carbamate;methanol | C4H11NO3 | CID 19349572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamic acid, ethyl ester | NH2COOC2H5 | CID 5641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl carbamate, 98% | Fisher Scientific [fishersci.ca]
- 9. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl (cyanomethyl)carbamate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of benzyl (cyanomethyl)carbamate, aligning with established safety protocols and environmental regulations.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber, Neoprene, or PVC gloves should be worn. Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles (conforming to European standard EN 166 or OSHA 29 CFR 1910.133) are mandatory.[3][4] |
| Lab Coat | A standard lab coat should be worn to prevent skin contact. |
| Respiratory Protection | If there is a risk of dust generation, a dust respirator should be used.[5] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][6] An eyewash station and safety shower must be readily accessible.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in accordance with local, regional, and national hazardous waste regulations.[7][8][9][10][11] In the United States, this is primarily governed by the Resource Conservation and Recovery Act (RCRA).[8][10][11]
1. Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste due to its acute toxicity.[12][13][14]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[7][12]
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and compatible waste container.[12][13][14]
-
The container must be leak-proof, have a tightly sealing lid, and be made of a material that is chemically resistant to the waste.[7][12]
-
Keep solid and liquid waste separate.[12]
3. Labeling the Waste Container:
-
Immediately label the waste container with the words "Hazardous Waste."[15]
-
The label must clearly identify the contents as "this compound Waste" and include the approximate quantity.[7]
-
Indicate the date when the waste was first added to the container.[7]
-
Include any relevant hazard warnings, such as "Toxic" or "Harmful."[15]
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[13][14][15]
-
The storage area must be away from heat sources and direct sunlight.[7]
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[12]
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][15]
-
Follow all institutional procedures for waste pickup requests.[13]
-
The waste must be transported, treated, and disposed of at a permitted hazardous waste facility.[11][16]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Advise personnel in the immediate area of the spill.[5]
-
Control and Contain: Prevent the spill from spreading or entering drains.[5]
-
Clean-up (for minor spills):
-
Decontaminate: Wash the spill area thoroughly with water.[5]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.de [fishersci.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. odu.edu [odu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl (cyanomethyl)carbamate
For Immediate Reference: Essential Safety and Handling Information for Laboratory Professionals
This guide provides critical safety and logistical information for the handling of Benzyl (cyanomethyl)carbamate (CAS No. 3589-41-1) to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and establishing a safe and efficient laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 61-63°C[2] |
| Boiling Point | 376°C[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical protective suit must be worn.[3][4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[3] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety.
Handling and Storage
-
Engineering Controls : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Safe Handling Practices : Avoid contact with skin and eyes.[5] Do not breathe dust or fumes.[5] Wash hands thoroughly after handling.[5]
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][6]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup : Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3][6] Avoid generating dust.[3]
-
Decontamination : Clean the spill area thoroughly with soap and water.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste in clearly labeled, sealed containers.
-
Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3589-41-1 this compound AKSci 4500AB [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




